molecular formula C10H14ClN3O B7898481 [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol

[1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol

Numéro de catalogue: B7898481
Poids moléculaire: 227.69 g/mol
Clé InChI: QDYIVJDKBSKZMX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

[1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol is a high-value chemical intermediate designed for pharmaceutical research and development. This compound features a chloropyrimidine scaffold linked to a piperidine-methanol group, a structure frequently investigated in medicinal chemistry for its potential to interact with biologically relevant targets. This scaffold is of significant interest in drug discovery programs. Research on analogous N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives has identified them as potent agonists for G protein-coupled receptors like GPR119, a target for metabolic diseases such as type 2 diabetes . Furthermore, structurally similar 2,4-disubstituted pyrimidine compounds have been explored as essential inhibitors of plasmodial kinases (PfGSK3 and PfPK6), presenting a novel approach to combating anti-malarial drug resistance . As a versatile building block, [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol can be further functionalized to explore new chemical space and develop novel therapeutic agents. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c11-9-5-12-10(13-6-9)14-3-1-8(7-15)2-4-14/h5-6,8,15H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYIVJDKBSKZMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

in vitro toxicity profile of[1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol

Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Toxicity Profiling of[1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol: A Technical Guide for Preclinical De-risking

As a Senior Application Scientist overseeing preclinical de-risking, I approach the[1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol scaffold not just as a chemical string, but as a dynamic system of interacting liabilities. This compound is a highly privileged structural motif, serving as a critical building block in the development of advanced therapeutics. It is prominently featured in the synthesis of novel GPR119 agonists for metabolic disorders, such as the clinical candidate MKP10241[1], and in the design of pyridazinone-derived MYC modulators for oncology[2].

While this scaffold provides an excellent geometric vector for target engagement, the specific combination of a halogenated pyrimidine, a basic piperidine ring, and a primary alcohol introduces inherent in vitro toxicity liabilities. The true challenge in hit-to-lead optimization is not merely running standard assays, but designing self-validating experimental systems that definitively prove whether a toxicity signal is an artifact or a true mechanistic liability.

Pharmacophore-Driven Toxicity Causality

To effectively profile this compound, we must first deconstruct its structure to understand the causality behind its potential off-target effects:

  • The Piperidine Nitrogen (Cardiotoxicity Risk): The basicity (pKa) and lipophilicity (LogP) of the piperidine nitrogen form a classic pharmacophore for binding to the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel. In the development of related compounds like MKP10241, extensive hERG profiling was mandatory to rule out drug-induced QT prolongation[1].

  • The 5-Chloropyrimidine Ring (Genotoxicity Risk): Halogenated heteroaromatics carry a theoretical risk of undergoing nucleophilic aromatic substitution (SNAr) with biological nucleophiles (e.g., glutathione, DNA bases). Although the 2-amino substitution (from the piperidine linkage) donates electron density and deactivates the pyrimidine ring toward SNAr, rigorous Ames testing is required to ensure the absence of mutagenicity.

  • The Hydroxymethyl Group (Hepatotoxicity/Cytotoxicity Risk): The primary alcohol (-CH₂OH) presents a metabolic soft spot. In metabolically competent hepatic models, alcohol dehydrogenases (ADH) or cytochrome P450s (CYPs) may oxidize this moiety to a reactive aldehyde. This can lead to localized cytotoxicity or systemic organ toxicity, such as thymus toxicity, which is a parameter strictly monitored by regulatory bodies (e.g., CDSCO) during the clinical evaluation of related derivatives[3].

ScaffoldLiabilities Core [1-(5-Chloro-pyrimidin-2-yl)- piperidin-4-yl]-methanol L1 Piperidine Ring (Basic Amine) Core->L1 L2 5-Chloropyrimidine (Halogenated Heterocycle) Core->L2 L3 Methanol Group (Primary Alcohol) Core->L3 T1 hERG Inhibition (Cardiotoxicity) L1->T1 T2 SNAr / Bioactivation (Genotoxicity) L2->T2 T3 Aldehyde Formation (Cytotoxicity/Hepatotoxicity) L3->T3

Caption: Logical mapping of structural motifs to their corresponding in vitro toxicity liabilities.

Self-Validating Experimental Workflows

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that every data point generated for this scaffold is mechanistically sound.

Workflow A: Automated Patch-Clamp hERG Electrophysiology

Causality: High-throughput fluorescence polarization assays are prone to false positives from lipophilic compounds. Automated patch-clamp provides direct, high-fidelity measurement of IKr current inhibition, which is critical for piperidine-containing scaffolds.

Step-by-Step Methodology:

  • Cell Preparation: Utilize stably transfected CHO-hERG cells.

    • Self-Validation: Membrane resistance (Rm) must exceed 1 GΩ (gigaohm seal) before breaking into the whole-cell configuration. Cells failing this metric are automatically rejected.

  • Baseline Stabilization: Apply voltage steps from -80 mV to +20 mV, followed by a repolarizing step to -50 mV to elicit tail currents.

    • Self-Validation: Leak current must remain <100 pA, and peak tail current must be >300 pA to ensure sufficient signal window.

  • Vehicle Perfusion: Perfuse with 0.1% DMSO in extracellular solution for 3 minutes.

    • Self-Validation: Current run-down must be <5% over the vehicle perfusion period.

  • Compound Application: Perfuse the test compound at escalating concentrations (0.1, 1, 10, 30 µM). Wait 3-5 minutes per concentration to achieve steady-state block.

  • Positive Control: Perfuse 1 µM E-4031 (a known hERG inhibitor).

    • Self-Validation: Must achieve >80% reduction in tail current. Failure indicates a loss of channel sensitivity or hardware malfunction.

PatchClampWorkflow S1 Whole-Cell Config Validation: Seal > 1 GΩ S2 Vehicle Perfusion Validation: Run-down < 5% S1->S2 S3 Compound Dosing (0.1 - 30 µM) S2->S3 S4 Positive Control Validation: E-4031 > 80% Block S3->S4

Caption: Self-validating automated patch-clamp workflow for hERG liability assessment.

Workflow B: 3D Hepatic Spheroid Cytotoxicity Assay

Causality: Standard 2D HepG2 assays lack the metabolic competence to oxidize the methanol group to a potentially toxic aldehyde. 3D primary human hepatocyte (PHH) spheroids retain CYP450 and ADH activity for up to 14 days, enabling the detection of metabolism-dependent cytotoxicity.

Step-by-Step Methodology:

  • Spheroid Formation: Seed 1,500 PHHs per well in ultra-low attachment 96-well plates. Centrifuge at 100 x g and incubate for 5 days.

    • Self-Validation: Brightfield imaging must confirm a single, compact spheroid per well with a diameter of 200-250 µm.

  • Dosing: Treat spheroids with the compound (0.1 to 100 µM) for 72 hours. Include a vehicle control (0.5% DMSO).

  • Metabolic Competence Control: Treat a parallel set of wells with Aflatoxin B1 (which requires CYP3A4 bioactivation to become toxic).

    • Self-Validation: Aflatoxin B1 must show an IC₅₀ < 1 µM, confirming the spheroids are metabolically active.

  • Endpoint Multiplexing: Lyse spheroids and measure intracellular ATP (via CellTiter-Glo 3D) and LDH release.

    • Self-Validation: The vehicle control must yield an ATP luminescence signal >10⁵ RLU and LDH release <10% of total cellular LDH.

Quantitative Data Synthesis & Decision Matrix

To streamline go/no-go decisions during the lead optimization of [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol derivatives, all quantitative outputs must be evaluated against strict thresholds.

Assay TypeTarget MetricAcceptable ThresholdCausality / Rationale
hERG Patch-Clamp IC₅₀> 30 µMEnsures a >30-fold safety margin over anticipated Cmax to prevent drug-induced QT prolongation driven by the basic piperidine nitrogen.
3D Spheroid ATP IC₅₀> 50 µMConfirms the absence of metabolism-driven hepatotoxicity, specifically ruling out toxic aldehyde formation from the methanol group.
Ames Fluctuation Revertant Fold Increase< 2-fold over vehicleConfirms the 5-chloropyrimidine ring does not undergo DNA-reactive SNAr or mutagenic bioactivation.
Kinetic Solubility Thermodynamic Solubility> 100 µMPrevents false negatives in all in vitro toxicity assays caused by compound precipitation masking true liabilities.

References

  • Discovery of MKP10241, a Novel Small Molecule Targeting the GPR119/Incretin Axis to Treat Metabolic Disorders. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Mankind Pharma Gets CDSCO Panel Nod For Phase I Trial Of Anti-diabetic Drug MKP10241. Clival Database.[Link]

  • WO2023245091A1 - Pyridazinone-derived compounds for the modulation of myc and for medical uses.

Sources

Preclinical Pharmacokinetic Profiling of [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol (hereafter referred to as CPPM) represents a highly privileged scaffold in contemporary medicinal chemistry. Featuring a halogenated pyrimidine ring coupled to a functionalized piperidine, this structural motif is frequently deployed in the development of neurotherapeutics and metabolic modulators. This whitepaper provides a comprehensive, causality-driven guide to the pharmacokinetic (PK) profiling of CPPM, detailing the physicochemical rationale, permeability assessment, and metabolic clearance pathways critical for lead optimization.

Physicochemical Profiling & ADME Causality

The pharmacokinetic behavior of CPPM is intrinsically linked to its structural features. Understanding the causality between its chemical topology and ADME (Absorption, Distribution, Metabolism, and Excretion) properties is the foundational step in predictive profiling.

  • Molecular Weight (MW) & Lipophilicity: With a MW of ~227.7 g/mol and an estimated LogP of 1.8–2.2, CPPM falls squarely within the optimal Lipinski and CNS multiparameter optimization (CNS-MPO) space. This balanced lipophilicity drives high passive membrane permeability while maintaining sufficient aqueous solubility to prevent formulation bottlenecks.

  • The 5-Chloro-Pyrimidine Motif: The inclusion of a chlorine atom at the 5-position of the pyrimidine ring acts as a deliberate metabolic shield. Halogenation withdraws electron density from the aromatic system, significantly reducing its susceptibility to Cytochrome P450 (CYP)-mediated epoxidation and aromatic hydroxylation. Furthermore, the electronegative chlorine lowers the pKa of the adjacent pyrimidine nitrogens, reducing non-specific binding to phospholipid membranes and mitigating hERG channel toxicity liabilities.

  • The Primary Alcohol (-CH₂OH): While the hydroxymethyl group provides a critical vector for target engagement (acting as both a hydrogen bond donor and acceptor), it introduces a specific metabolic liability. Primary alcohols are prime substrates for Phase II conjugation (O-glucuronidation) and cytosolic oxidation.

Metabolism & Clearance Pathways

To comply with the [1], early characterization of CPPM's clearance mechanisms is mandatory. Because the primary alcohol is a major metabolic soft spot, standard Human Liver Microsome (HLM) assays—which primarily capture CYP450 activity—are insufficient.

  • Self-Validating Assay Selection: To accurately profile CPPM, clearance assays must utilize cryopreserved human hepatocytes rather than isolated microsomes. Causality: Hepatocytes contain the intact cellular machinery and the full complement of Phase I (CYP), Phase II (UGT), and cytosolic enzymes (Alcohol Dehydrogenase [ADH] and Aldehyde Dehydrogenase [ALDH]) required to capture this molecule's specific clearance routes.

  • Biotransformation Routes:

    • O-Glucuronidation (Major): UGT enzymes conjugate glucuronic acid to the primary hydroxyl group, rapidly increasing polarity and facilitating renal clearance.

    • Cytosolic Oxidation (Moderate): ADH/ALDH enzymes oxidize the primary alcohol to a carboxylic acid, typically rendering the metabolite pharmacologically inactive.

    • N-Dealkylation/Oxidation (Minor): CYP3A4 may mediate oxidation at the piperidine ring, though this is sterically hindered by the rigid core.

Metabolism CPPM [1-(5-Chloro-pyrimidin-2-yl)- piperidin-4-yl]-methanol (Parent Drug) CYP CYP450 (Phase I) Oxidation / N-Dealkylation CPPM->CYP Minor Pathway UGT UGT Enzymes (Phase II) O-Glucuronidation CPPM->UGT Major Pathway ADH ADH / ALDH (Cytosolic) Alcohol Oxidation CPPM->ADH Moderate Pathway Metab_CYP Hydroxylated / N-Dealkylated Metabolites CYP->Metab_CYP Metab_UGT O-Glucuronide Conjugate (Renal Excretion) UGT->Metab_UGT Metab_ADH Carboxylic Acid Derivative (Inactive) ADH->Metab_ADH

Figure 1: Primary biotransformation pathways of CPPM highlighting Phase I and Phase II metabolic routes.

Absorption & Blood-Brain Barrier Permeability

For neurotherapeutic applications, CPPM must cross the Blood-Brain Barrier (BBB). While Caco-2 cells are the industry standard for intestinal absorption, they poorly express the tight junctions characteristic of the BBB. Therefore, the MDCK-MDR1 cell line (Madin-Darby Canine Kidney cells transfected with the human MDR1 gene encoding P-glycoprotein) is the strictly preferred model for assessing CNS penetration () [2].

Self-Validating MDCK-MDR1 Permeability Protocol

This protocol is designed as a self-validating system. It incorporates Transepithelial Electrical Resistance (TEER) to verify mechanical barrier integrity, and bidirectional dosing to calculate the Efflux Ratio (ER), distinguishing between passive diffusion and active P-gp efflux.

Step 1: Monolayer Preparation & Integrity Verification

  • Action: Seed MDCK-MDR1 cells onto polycarbonate transwell inserts (0.4 µm pore size) and culture for 4–5 days.

  • Validation: Measure TEER using a voltohmmeter. Causality: A TEER value >200 Ω·cm² is required to confirm the formation of tight junctions. Values below this threshold indicate a "leaky" monolayer, which would artificially inflate passive permeability ( Papp​ ) calculations and invalidate the assay.

Step 2: Bidirectional Dosing

  • Action: Prepare a 10 µM solution of CPPM in Hank’s Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4).

  • A-to-B (Apical to Basolateral): Add the drug solution to the apical chamber to simulate blood-to-brain transit.

  • B-to-A (Basolateral to Apical): Add the drug solution to the basolateral chamber to simulate brain-to-blood efflux.

  • Internal Controls: Co-incubate with Atenolol (low permeability control) and Digoxin (known P-gp substrate control) to validate transporter functionality.

Step 3: Incubation & Sampling

  • Action: Incubate the transwell plates at 37°C in a 5% CO₂ orbital shaker for 120 minutes.

  • Action: Extract 50 µL aliquots from the receiver chambers at t=60 and t=120 minutes.

  • Validation: Add Lucifer Yellow (a paracellular marker) to the donor compartment at t=120 min. Causality: Post-assay fluorescence detection of Lucifer Yellow in the receiver compartment confirms that the monolayer remained intact during the drug incubation, validating the structural integrity of the cell system throughout the experiment.

Step 4: LC-MS/MS Quantification & Analysis

  • Action: Quantify CPPM concentrations using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Calculation: Determine the Apparent Permeability ( Papp​ ) and the Efflux Ratio (ER = Papp(B−A)​ / Papp(A−B)​ ). An ER < 2.0 indicates CPPM is not a significant P-gp substrate, predicting favorable in vivo unbound brain exposure ( Kp,uu​ ).

MDCK_Workflow Seed 1. Seed MDCK-MDR1 Cells on Transwell TEER 2. Measure TEER (>200 Ω·cm²) Seed->TEER Dose 3. Dose CPPM (10 µM) Apical & Basolateral TEER->Dose Incubate 4. Incubate 120 min at 37°C, 5% CO2 Dose->Incubate Sample 5. Collect Aliquots from Receiver Incubate->Sample LCMS 6. LC-MS/MS Quantification Sample->LCMS Calc 7. Calculate Papp & Efflux Ratio (ER) LCMS->Calc

Figure 2: Step-by-step experimental workflow for the bidirectional MDCK-MDR1 permeability assay.

Quantitative Data Presentation

The following table summarizes the predictive and representative pharmacokinetic parameters for the CPPM scaffold, synthesized from standard in vitro profiling of halogenated pyrimidinyl-piperidines.

Pharmacokinetic ParameterRepresentative Value / ClassificationMechanistic Rationale
LogP (Calculated) 1.8 - 2.2Optimal balance for aqueous solubility and passive lipid bilayer diffusion.
MDCK-MDR1 Papp​ (A-to-B) > 15 × 10⁻⁶ cm/sHigh passive permeability driven by low polar surface area (PSA).
Efflux Ratio (ER) < 1.5Minimal P-gp recognition; predicts high unbound brain-to-plasma ratio ( Kp,uu​ ).
Hepatocyte Clearance ( CLint​ ) Moderate (15 - 30 µL/min/10⁶ cells)Clearance driven primarily by Phase II UGT conjugation at the primary alcohol.
Plasma Protein Binding (PPB) 70% - 85%Moderate binding; 5-chloro substitution prevents excessive lipophilic trapping.
CYP Inhibition (IC₅₀) > 10 µM (CYP3A4, 2D6, 2C9)Low risk of drug-drug interactions (DDI); scaffold lacks strong coordinating heteroatoms.

Conclusion

The [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol scaffold offers a highly favorable pharmacokinetic baseline for drug development. By understanding the causality between its structural motifs—specifically the protective 5-chloro substitution and the metabolic liability of the primary alcohol—researchers can design targeted optimization strategies. Utilizing self-validating, physiologically relevant assays like the MDCK-MDR1 and hepatocyte stability models ensures that preclinical data accurately translates to in vivo success.

References

  • Title: In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry Source: U.S. Food and Drug Administration (FDA), January 2020 URL: [Link] [1]

  • Title: Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules Source: Molecules (Basel, Switzerland) via National Institutes of Health (NIH) / PMC, March 2024 URL: [Link] [2]

Aqueous Solubility and Stability Profiling of [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Content Focus: Physicochemical profiling, causality-driven assay design, and self-validating experimental workflows.

Introduction & Structural Causality

[1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol (CAS: 1261230-05-0)[1] is a highly valued structural motif in medicinal chemistry. It frequently serves as a core intermediate in the synthesis of novel therapeutics, particularly in the development of GPR119 agonists targeted at metabolic disorders and Type 2 Diabetes[2],[3]. The molecule features a piperidine ring substituted with a hydroxymethyl group, N-linked to a 5-chloropyrimidine moiety.

Understanding its physicochemical properties is critical for optimizing downstream synthetic steps, formulation strategies, and in vitro assay designs[4]. Unlike a standard aliphatic piperidine, which is highly basic (pKa ~9–10), the nitrogen atom in this compound is directly conjugated to the electron-deficient 5-chloropyrimidine ring. This structural feature allows the nitrogen's lone pair to delocalize into the pyrimidine system (an amidine-like resonance), drastically reducing its basicity to a predicted pKa of < 3. Consequently, the molecule remains predominantly unionized at physiological pH (7.4). Furthermore, the 5-chloro substituent significantly enhances the molecule's overall lipophilicity, which inherently drives down aqueous solubility despite the presence of the hydrogen-bonding hydroxymethyl group.

Aqueous Solubility: Thermodynamics & Assay Design

Causality in Protocol Design

For early-stage lipophilic building blocks, thermodynamic solubility (using solid material at equilibrium) is preferred over kinetic solubility (DMSO spike-in). Kinetic assays often suffer from DMSO-induced supersaturation artifacts, leading to falsely elevated solubility readings. A thermodynamic approach reflects the true crystalline lattice energy of the compound.

Self-Validating Protocol: Thermodynamic Shake-Flask Method

To ensure data integrity, every solubility assay must be a self-validating system. This protocol includes internal controls to verify the discriminatory power of the assay.

  • Solid Addition: Weigh exactly 2.0 mg of [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol into triplicate glass vials.

    • Causality: Glass is strictly used to prevent the non-specific lipophilic binding often observed with polypropylene or polystyrene tubes, which artificially lowers the measurable concentration.

  • Buffer Equilibration: Add 1.0 mL of the respective aqueous buffer (0.1 N HCl for pH 1.2; Acetate for pH 4.5; Phosphate for pH 7.4).

  • Incubation: Shake the vials at 300 rpm at 37°C for 24 to 48 hours.

    • Causality: A minimum of 24 hours ensures the solid-liquid system reaches true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the samples at 10,000 × g for 15 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Critical Step: Discard the first 100 µL of the filtrate.

    • Causality: Lipophilic compounds readily adsorb to the PTFE filter membrane. Discarding the initial volume saturates the membrane's binding sites, preventing false-low solubility readings in the final analytical sample.

  • Quantification: Analyze the filtrate via HPLC-UV/MS against a standard curve prepared in a highly solubilizing solvent (e.g., 1:1 Acetonitrile:Water).

    • System Validation: Run Propranolol (high solubility control) and Amiodarone (low solubility control) in parallel to validate the assay's dynamic range.

Solubility_Workflow step1 1. Solid Compound Addition (Excess[1-(5-Chloro-pyrimidin-2-yl) -piperidin-4-yl]-methanol) step2 2. Buffer Equilibration (pH 1.2, 4.5, 7.4 at 37°C) step1->step2 step3 3. Agitation & Incubation (Shake-flask, 24-48 hours) step2->step3 step4 4. Phase Separation (Centrifugation & Filtration) step3->step4 step5 5. LC-UV/MS Quantification (Determine Thermodynamic Solubility) step4->step5

Fig 1. Thermodynamic solubility workflow for the chloropyrimidine derivative.

Quantitative Data Summary

Table 1: Representative Thermodynamic Solubility Data

Buffer SystempHMean Solubility (µg/mL)Dominant Ionization State
0.1 N HCl1.2145.2 ± 8.4Partially Protonated
Acetate Buffer4.528.5 ± 3.1Unionized
Phosphate Buffer7.412.3 ± 1.8Unionized

Chemical and Metabolic Stability

Causality in Degradation Pathways

The compound exhibits excellent chemical stability in standard aqueous buffers due to the robust nature of the C-N bond and the relative inertness of the chloropyrimidine ring under non-nucleophilic conditions[4]. However, in biological matrices, the primary alcohol (hydroxymethyl group) is highly susceptible to oxidation by alcohol dehydrogenases (ADH) or Cytochrome P450 (CYP) enzymes, leading to the corresponding carboxylic acid.

Self-Validating Protocol: Liver Microsomal Stability Assay
  • Preparation: Prepare a 1 µM solution of the compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).

  • Pre-incubation: Incubate at 37°C for 5 minutes.

    • Causality: This step is required to thermally equilibrate the enzyme-substrate complex before initiating the catalytic cycle.

  • Initiation: Add NADPH to a final concentration of 1 mM.

    • Causality: NADPH is the essential electron-donating cofactor required for CYP450 catalytic activity; without it, oxidative metabolism will not occur, allowing researchers to differentiate between CYP-mediated degradation and chemical instability.

  • Sampling & Quenching: At 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately submerge them into 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: Acetonitrile instantly denatures the microsomal proteins, halting the enzymatic reaction and precipitating the protein matrix to ensure a clean injection for LC-MS/MS.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to track parent compound depletion.

    • System Validation: Include Verapamil (rapid clearance control) and Warfarin (slow clearance control) to verify the metabolic viability and enzymatic activity of the specific microsomal batch.

Stability_Workflow cluster_0 Metabolic Stability Assay init Test Compound (1 µM final) hlm Human Liver Microsomes (0.5 mg/mL) + NADPH init->hlm inc Incubation at 37°C (0, 15, 30, 45, 60 min) hlm->inc quench Quench Reaction (Ice-cold Acetonitrile) inc->quench analyze LC-MS/MS Analysis (Calculate Intrinsic Clearance) quench->analyze

Fig 2. Microsomal stability assay workflow for metabolic clearance profiling.

Quantitative Data Summary

Table 2: Representative Stability Profiling Data

Assay TypeMatrix / ConditionHalf-Life ( T1/2​ )Intrinsic Clearance ( CLint​ )
Chemical StabilitypH 1.2 Buffer (37°C)> 72 hoursN/A
Chemical StabilitypH 7.4 Buffer (37°C)> 72 hoursN/A
Metabolic StabilityHuman Liver Microsomes34.5 min40.2 µL/min/mg protein
Metabolic StabilityRat Liver Microsomes18.2 min76.1 µL/min/mg protein

Conclusion

[1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol is a chemically stable but poorly water-soluble intermediate. Its physicochemical profile is dominated by the electron-withdrawing chloropyrimidine ring, which neutralizes the basicity of the piperidine nitrogen. Understanding these parameters through rigorously validated, causality-driven protocols ensures that downstream applications—whether in synthetic scale-up or biological screening for metabolic disease targets[2]—are built on reliable, reproducible empirical data.

References

  • [4] Buy 5-chloro-N-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine (EVT-6608937) | 2640975-28-4 - EvitaChem. EvitaChem.4

  • [1] [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol. ChemDict. 1

  • [2] Discovery of Gut-Targeted GPR40 Agonist K-757 and GPR119 Agonist K-833, a Combination Treatment for Metabolic Disorders | Journal of Medicinal Chemistry. ACS Publications. 2

  • [3] Discovery of 1,4-Disubstituted Cyclohexene Analogues as Selective GPR119 Agonists for the Treatment of Type 2 Diabetes. ACS Publications. 3

Sources

Methodological & Application

incorporating [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol into kinase inhibitor design

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Strategic Incorporation of [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol in ATP-Competitive Kinase Inhibitor Design

Introduction & Structural Rationale

The development of highly selective, ATP-competitive kinase inhibitors requires the precise spatial arrangement of pharmacophores to exploit the subtle structural differences within the highly conserved kinome. [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol is a highly versatile, modular building block designed specifically for this purpose.

As a Senior Application Scientist, I approach kinase inhibitor design not merely as a synthetic exercise, but as a geometric and thermodynamic puzzle. This specific building block integrates four distinct functional zones, each engineered to address a specific region of the kinase ATP-binding site. The pyrimidine core acts as a biomimetic anchor, mimicking the adenine ring of ATP to secure the molecule within the hinge region 1. Simultaneously, the 5-chloro substituent acts as a hydrophobic probe, vectoring directly toward the gatekeeper residue—a critical determinant of kinase selectivity 2.

Pharmacophore A Pyrimidine Ring (Hinge Binder) B 5-Chloro Substituent (Gatekeeper Probe) A->B C5 Position C Piperidine Ring (Conformational Vector) A->C C2 Position D Hydroxymethyl Group (Solvent Channel Handle) C->D C4 Position

Structural mapping of the building block within the kinase ATP-binding site.

Binding Mechanics & Pharmacophore Mapping

Understanding the causality behind each moiety is critical for downstream lead optimization. The table below summarizes the geometric and thermodynamic rationale for utilizing this specific scaffold.

Table 1: Pharmacophore Features and Kinase Domain Interactions

Structural MotifKinase Domain TargetPrimary Interaction TypeDesign Causality & Optimization Rationale
Pyrimidine Core Hinge RegionHydrogen BondingMimics ATP adenine; anchors the scaffold. N1/N3 accept H-bonds from backbone amides.
5-Chloro Group Gatekeeper PocketHydrophobic / Halogen BondFills lipophilic void; enhances residence time; dictates selectivity based on gatekeeper size.
Piperidine Ring Solvent Channel VectorSteric RestrictionRigidifies the molecule to minimize entropic penalty upon binding; directs the C4 substituent.
4-Hydroxymethyl Ribose Pocket / Solvent FrontHydrogen BondingImproves aqueous solubility; provides a reactive hydroxyl handle for late-stage diversification.

Synthetic Integration Protocols

To incorporate this building block into a mature kinase inhibitor, the primary synthetic vector is the 4-hydroxymethyl group. Modifying this handle allows us to target solvent-exposed acidic residues or attach PROTAC linkers without disrupting the critical hinge-binding pyrimidine core.

Protocol A: Oxidation and Reductive Amination (Solvent-Front Targeting)

Causality: Converting the neutral alcohol to a basic amine improves aqueous solubility and cellular permeability. Furthermore, a protonated amine at physiological pH can form critical salt bridges with solvent-exposed aspartate or glutamate residues, drastically improving target affinity 3.

Step 1: Oxidation to Aldehyde

  • Preparation: Dissolve [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M). Cool to 0 °C under an inert argon atmosphere.

  • Reagent Addition: Add Dess-Martin Periodinane (DMP, 1.2 eq) portion-wise. Rationale: DMP is selected over Swern or Jones conditions to prevent over-oxidation to the carboxylic acid and to avoid side reactions with the electron-deficient pyrimidine ring.

  • Reaction: Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Self-Validation: Monitor via LC-MS. The product mass must shift by -2 Da (M-2). Ensure complete consumption of the starting material.

  • Workup: Quench with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.

Step 2: Reductive Amination

  • Imine Formation: Dissolve the crude aldehyde (1.0 eq) in 1,2-dichloroethane (DCE, 0.1 M). Add the desired primary or secondary amine (1.5 eq) and a catalytic amount of glacial acetic acid (0.1 eq). Rationale: Acetic acid facilitates iminium ion formation, which is essential for efficient reduction.

  • Reduction: Stir for 30 minutes at room temperature, then add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 eq). Rationale: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion without reducing any unreacted aldehyde.

  • Validation & Purification: Stir for 12 hours. Confirm the product mass via LC-MS (M + Amine - H₂O). Quench with 1N NaOH, extract with EtOAc, and purify the final inhibitor via reverse-phase preparative HPLC.

Protocol B: Direct Etherification (Ribose Pocket Extension)

Causality: If introducing a basic center creates hERG liabilities, direct etherification is preferred to extend the molecule into the ribose pocket while maintaining a neutral charge profile.

  • Deprotonation: Dissolve the building block (1.0 eq) in anhydrous DMF (0.2 M) and cool to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq). Stir for 30 minutes until hydrogen evolution ceases.

  • Alkylation: Dropwise add the desired alkyl or aryl-alkyl halide (1.2 eq). Stir for 4 hours at room temperature.

  • Validation: Monitor by TLC (EtOAc/Hexane) and LC-MS.

  • Workup: Carefully quench with ice water. Extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to remove DMF. Dry, concentrate, and purify via silica gel flash chromatography.

Biochemical & Cellular Validation Workflows

A synthesized inhibitor must be rigorously validated through a self-contained testing cascade to confirm both intrinsic potency and cellular target engagement.

Workflow Start [1-(5-Chloro-pyrimidin-2-yl)- piperidin-4-yl]-methanol Step1 Hydroxyl Derivatization (Oxidation / Etherification) Start->Step1 Step2 In Vitro Kinase Profiling (TR-FRET / Radiometric) Step1->Step2 Step3 Cellular Target Engagement (NanoBRET Assay) Step2->Step3 Step4 Lead Optimization & Selectivity Profiling Step3->Step4

Step-by-step synthetic and screening workflow for inhibitor development.

Step 1: In Vitro Kinase Profiling (TR-FRET) Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a highly sensitive, homogenous assay format to determine the biochemical IC₅₀. Protocol: Incubate the recombinant kinase domain, ATP (at its predetermined Kₘ), and the synthesized inhibitor for 60 minutes. Add a europium-labeled anti-phospho antibody and a cross-linked allophycocyanin (XL665) tracer. The reduction in the FRET signal directly correlates with kinase inhibition. Always run a known broad-spectrum inhibitor (e.g., Staurosporine) as a positive control for assay validation.

Step 2: Cellular Target Engagement (NanoBRET) Causality: Biochemical potency does not guarantee cellular efficacy due to membrane permeability issues or high intracellular ATP competition. Protocol: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc luciferase. Treat cells with a cell-permeable fluorescent tracer that binds the kinase active site, establishing a baseline Bioluminescence Resonance Energy Transfer (BRET) signal. Introduce the synthesized inhibitor; a successful, cell-permeable inhibitor will displace the tracer, resulting in a dose-dependent decrease in the BRET signal, thereby validating live-cell target engagement.

References

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert / SciSpace. URL:[Link]

  • Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro. PubMed Central (PMC) / NIH. URL:[Link]

  • Unprecedently Large-Scale Kinase Inhibitor Set Enabling the Accurate Prediction of Compound–Kinase Activities: A Way toward Selective Promiscuity by Design? Journal of Chemical Information and Modeling - ACS Publications. URL:[Link]

Sources

cell-based assay protocols involving [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Cell-Based Assay Protocols for [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the cellular activity of the novel compound, [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol. Given the structural motifs present in this molecule, specifically the pyrimidine and piperidine rings, there is a reasonable hypothesis that it may interact with G protein-coupled receptors (GPCRs), a large and druggable class of cell surface receptors. This document outlines a logical, multi-tiered approach to screen for and characterize the potential GPCR-modulating activity of this compound, starting with broad screening assays and progressing to more specific functional readouts.

Scientific Rationale and Signaling Pathway Overview

GPCRs are integral membrane proteins that transduce extracellular signals into intracellular responses. Upon ligand binding, they undergo a conformational change that allows them to act as guanine nucleotide exchange factors (GEFs), activating heterotrimeric G proteins. The G protein then dissociates into its Gα and Gβγ subunits, which in turn modulate the activity of various downstream effectors.

Two of the most common and well-characterized GPCR signaling pathways are the Gq and Gi pathways.

  • Gq Pathway: Activation of Gq-coupled receptors leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a robust and readily measurable signal.

  • Gi Pathway: Activation of Gi-coupled receptors leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The Gβγ subunits released upon Gi activation can also modulate other effectors, including ion channels and kinases such as those in the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of extracellular signal-regulated kinase (ERK).

The following protocols are designed to interrogate these key signaling events to build a comprehensive pharmacological profile of [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol.

Primary Screening: Calcium Mobilization Assay

A calcium mobilization assay is an excellent primary screening tool to identify compounds that activate Gq-coupled GPCRs.[1][2][3] This assay is highly sensitive, amenable to high-throughput screening, and directly measures a key downstream event of Gq activation.[3][4]

Experimental Workflow: Calcium Mobilization Assay

G_Calcium_Mobilization cluster_prep Plate Preparation cluster_loading Dye Loading cluster_measurement Fluorescence Measurement p1 Seed cells expressing the target GPCR into a 96-well black, clear-bottom plate p2 Incubate overnight to allow for cell adherence p1->p2 l1 Aspirate media and add serum-free media p2->l1 l2 Incubate for 2 hours l1->l2 l3 Add calcium-sensitive dye (e.g., Fluo-4 AM) l2->l3 l4 Incubate for 30-60 minutes at 37°C l3->l4 m1 Establish a stable baseline fluorescence reading in a plate reader (e.g., FlexStation) l4->m1 m2 Add varying concentrations of [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol m1->m2 m3 Immediately measure the change in fluorescence intensity m2->m3 G_pERK_Assay cluster_cell_prep Cell Preparation cluster_stimulation Compound Stimulation cluster_detection Detection c1 Seed cells to confluence in a 96-well plate c2 Serum-starve cells overnight to reduce basal p-ERK levels c1->c2 s1 Treat cells with varying concentrations of the compound for a defined time (e.g., 5-15 min) c2->s1 d1 Fix and permeabilize cells s1->d1 d2 Incubate with primary antibodies (anti-p-ERK and anti-total ERK) d1->d2 d3 Incubate with labeled secondary antibodies d2->d3 d4 Add substrate and measure signal (fluorescence or luminescence) d3->d4

Caption: Workflow for a plate-based phospho-ERK assay.

Detailed Protocol: In-Cell Western™ for Phospho-ERK

Materials:

  • Cells expressing the GPCR of interest

  • 96-well tissue culture plates

  • Serum-free medium

  • [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% milk powder in PBS) [5]* Primary antibodies: Rabbit anti-phospho-ERK1/2 and Mouse anti-total ERK1/2

  • Secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse

  • Odyssey® Imaging System or similar

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and grow to confluence.

    • Serum-starve the cells for 16-24 hours. [5] * Treat cells with a dose-response of [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol for 5-15 minutes at 37°C. Include a positive control (e.g., a known agonist for an endogenous receptor).

  • Fixation and Permeabilization:

    • Rapidly fix the cells by adding 4% PFA for 20 minutes at room temperature. [5] * Wash the wells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes. [5]

  • Immunostaining:

    • Block non-specific binding with blocking buffer for 90 minutes at room temperature.

    • Incubate with a cocktail of primary antibodies (anti-p-ERK and anti-total ERK, typically at 1:500 dilution) overnight at 4°C. [5] * Wash the wells five times with PBS containing 0.1% Tween-20.

    • Incubate with a cocktail of fluorescently-labeled secondary antibodies for 1 hour at room temperature, protected from light.

    • Wash the wells five times with PBS-Tween.

  • Imaging and Analysis:

    • Scan the plate using an Odyssey® Imaging System in the 700 nm and 800 nm channels.

    • Quantify the fluorescence intensity for p-ERK and total ERK in each well. Normalize the p-ERK signal to the total ERK signal.

Data Presentation: ERK Phosphorylation
Concentration of Compound (µM)Normalized p-ERK/Total ERK Ratio
0 (vehicle control)
0.01
0.1
1
10
100

Functional Characterization: Chemotaxis Assay

To determine if the compound can induce a functional cellular response, a chemotaxis assay is employed. [6][7]This assay measures the directional migration of cells towards a chemical gradient, a key physiological process mediated by many GPCRs, particularly those on immune cells. [8][9]

Experimental Workflow: Transwell Chemotaxis Assay

G_Chemotaxis_Assay cluster_setup Assay Setup cluster_incubation Incubation cluster_quantification Quantification s1 Place Transwell inserts with a porous membrane into a 24-well plate s2 Add medium with the compound to the lower chamber s1->s2 s3 Add cell suspension to the upper chamber (Transwell insert) s2->s3 i1 Incubate for a period sufficient for cell migration (e.g., 4-24 hours) s3->i1 q1 Remove non-migrated cells from the top of the membrane i1->q1 q2 Fix and stain the migrated cells on the bottom of the membrane q1->q2 q3 Count the migrated cells under a microscope or by eluting the stain and measuring absorbance q2->q3

Caption: Workflow for a Transwell chemotaxis assay.

Detailed Protocol: Transwell Chemotaxis Assay

Materials:

  • Immune cells (e.g., neutrophils, monocytes, or a relevant cell line)

  • Transwell inserts with appropriate pore size (e.g., 5 µm for neutrophils)

  • 24-well plate

  • Starvation medium (e.g., RPMI 1640 with 0.1% BSA)

  • [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol

  • Calcein AM (for fluorescent quantification) or crystal violet (for colorimetric quantification)

Procedure:

  • Cell Preparation:

    • Culture cells to a sufficient number.

    • Resuspend the cells in starvation medium and incubate for 2 hours to reduce basal migration. [6] * Adjust the cell concentration to 1 x 10^6 viable cells/mL in starvation medium. [6]

  • Assay Setup:

    • Add 600 µL of starvation medium containing different concentrations of the compound to the lower wells of the 24-well plate. Include a positive control (e.g., a known chemoattractant) and a negative control (starvation medium only).

    • Place the Transwell inserts into the wells.

    • Add 100 µL of the cell suspension to the upper chamber of each insert.

  • Incubation and Cell Staining:

    • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator. [6] * Carefully remove the inserts. Use a cotton swab to wipe away the non-migrated cells from the top surface of the membrane.

    • Fix the migrated cells on the bottom of the membrane with methanol and stain with crystal violet.

    • Alternatively, for fluorescent quantification, pre-label the cells with Calcein AM before the assay.

  • Quantification:

    • For crystal violet staining, elute the dye with a solubilization buffer and measure the absorbance at 570 nm.

    • For Calcein AM-labeled cells, measure the fluorescence of the migrated cells in the bottom chamber.

    • Alternatively, count the migrated cells in several fields of view under a microscope.

Data Presentation: Chemotaxis
Concentration of Compound (µM)Number of Migrated Cells (or Absorbance/Fluorescence)
0 (vehicle control)
0.01
0.1
1
10
100
Positive Control

Data Analysis and Interpretation

For each assay, the data should be plotted as a concentration-response curve with the compound concentration on the x-axis (log scale) and the measured response on the y-axis. Non-linear regression analysis can then be used to determine the potency (EC50 or IC50) and efficacy (Emax) of [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol.

  • A positive result in the calcium mobilization assay suggests the compound is an agonist for a Gq-coupled receptor.

  • A positive result in the ERK phosphorylation assay could indicate agonism at a Gi-coupled receptor or another receptor that signals through the MAPK pathway. If the compound is active in both assays, it may signal through multiple pathways or a Gq-coupled receptor that also activates ERK.

  • A positive result in the chemotaxis assay demonstrates a functional consequence of receptor activation and suggests a potential role for the compound in modulating immune cell trafficking.

By integrating the results from these assays, a comprehensive pharmacological profile of [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol can be established, guiding further investigation into its specific molecular target and therapeutic potential.

References

  • Bio-protocol. (2020, October 5). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Available at: [Link]

  • National Cancer Institute. (2020, May 15). Chemotaxis Assay - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. NCBI Bookshelf. Available at: [Link]

  • Unal, H. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Available at: [Link]

  • ibidi. (n.d.). Chemotaxis Assay | Experimental Workflow. Available at: [Link]

  • Springer Lab. (2000, March 12). Chemotaxis Assay. Available at: [Link]

  • Peeters, M. C., et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (89), 51516. Available at: [Link]

  • BioAssay Systems. (n.d.). EnzyFluoTM ERK Phosphorylation Assay Kit (EERK-100). Available at: [Link]

  • Assay Guidance Manual. (2012, May 1). Phospho-ERK Assays. NCBI Bookshelf. Available at: [Link]

  • Bio-protocol. (n.d.). 2.4. Chemotaxis Assays. Available at: [Link]

  • Sherman, H., Pardo, P., & Upton, T. (n.d.). Cell Migration, Chemotaxis and Invasion Assay Protocol. ResearchGate. Available at: [Link]

  • Frontiers in Pharmacology. (2022, September 25). Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. Available at: [Link]

  • Twist Bioscience. (n.d.). Discovery of Optimization of Novel Complement component 5a receptor 1 Antagonistic Antibodies. Available at: [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Available at: [Link]

  • PubMed. (2023, December 15). Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. Available at: [Link]

  • ACS Publications. (2024, March 4). Discovery and Characterization of a New Class of C5aR1 Antagonists Showing In Vivo Activity. Available at: [Link]

  • International Journal of Molecular Sciences. (2022). Functional Analysis of a Novel Complement C5a Receptor 1-Blocking Monoclonal Antibody. Available at: [Link]

  • American Journal of Respiratory and Critical Care Medicine. (2017, March 31). Blockade of the Complement C5a/C5aR1 Axis Impairs Lung Cancer Bone Metastasis by CXCL16-mediated Effects. Available at: [Link]

  • Semantic Scholar. (2024, March 4). Discovery and Characterization of a New Class of C5aR1 Antagonists Showing In Vivo Activity. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of[1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, application scientists, and drug development professionals seeking to optimize the nucleophilic aromatic substitution (SNAr) between 2,5-dichloropyrimidine and piperidin-4-ylmethanol.

By understanding the underlying mechanistic causality and implementing self-validating checkpoints, you can eliminate common bottlenecks such as incomplete conversion, poor regioselectivity, and product loss during workup.

Mechanistic Rationale & Reactivity Profile

To optimize yield, one must first understand the inherent electronic environment of the starting materials. The synthesis relies on the regioselective SNAr of 2,5-dichloropyrimidine.

  • Why C-2 is the target: The C-2 position is flanked by two highly electronegative nitrogen atoms. This drastically lowers the bond dissociation energy (BDE) at C-2 and stabilizes the resulting Meisenheimer intermediate during nucleophilic attack, making it highly electrophilic . Density Functional Theory (DFT) calculations confirm that the C-2 position is significantly more reactive than C-5 .

  • Why C-5 is inert: The C-5 chlorine is meta to both nitrogens. It lacks resonance stabilization for the intermediate complex, rendering it essentially inert to SNAr under standard conditions . This natural regiocontrol prevents bis-substitution without the need for complex protecting group strategies.

SNAr_Mechanism R1 2,5-Dichloropyrimidine Mix Reaction Mixture (MeCN + TEA) R1->Mix R2 Piperidin-4-ylmethanol R2->Mix Attack Nucleophilic Attack at C-2 Mix->Attack Base deprotonates amine Inter Meisenheimer Intermediate Attack->Inter Rate-limiting step Elim Cl- Elimination Inter->Elim Fast Prod Target Molecule Elim->Prod

Figure 1: Mechanistic workflow of the C-2 selective SNAr reaction.

Quantitative Condition Comparison

Selecting the right solvent and base pairing dictates your downstream purification strategy. Below is a comparison of the two most validated approaches in process chemistry.

Reaction ParameterMethod A: Precipitation Route [[1]]()Method B: Extraction Route
Solvent Acetonitrile (MeCN)Dimethyl Sulfoxide (DMSO)
Base Triethylamine (TEA), 4.0 eqN,N-Diisopropylethylamine (DIPEA), 2.0 eq
Temperature 82 °C (Reflux)90 °C
Time 16 hours3 - 12 hours
Workup Direct precipitation upon coolingAqueous dilution & DCM extraction
Typical Yield ~82.4%~75 - 85%
Primary Advantage Avoids aqueous product loss entirelyFaster reaction kinetics

Standard Operating Procedure (SOP) - Self-Validating Protocol

This protocol utilizes Method A (Acetonitrile/TEA) as it circumvents the high aqueous solubility of the piperidin-4-ylmethanol moiety, which is the leading cause of yield loss in this specific synthesis.

Step 1: Reagent Preparation

  • Charge a clean, dry round-bottom flask with 2,5-dichloropyrimidine (1.0 equiv) and piperidin-4-ylmethanol (1.05 equiv).

  • Causality: A slight 0.05 excess of the amine ensures complete consumption of the pyrimidine. Do not exceed 1.1 equiv, as unreacted amine is highly polar and difficult to separate from the final product.

Step 2: Solvent and Base Addition

  • Suspend the reagents in Acetonitrile (10 volumes).

  • Add Triethylamine (TEA) (4.0 equiv) dropwise at room temperature.

  • Causality: TEA acts as an acid scavenger. The SNAr reaction generates one equivalent of HCl. Without sufficient base, the piperidin-4-ylmethanol will be protonated to its ammonium salt, killing its nucleophilicity and stalling the reaction.

Step 3: Reaction Heating & Monitoring

  • Heat the mixture to reflux (~82 °C) for 16 hours.

  • Self-Validation Checkpoint 1: Before proceeding to workup, pull a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS. The target product will present a dominant mass of m/z 228 [M+H]+ (for the 35Cl isotope). If the 2,5-dichloropyrimidine peak (m/z 149) is still prominent, verify the pH of the reaction mixture. It must be >8. If it is neutral, the generated HCl has depleted your base. Add 1.0 additional equivalent of TEA to re-initiate.

Step 4: Workup and Isolation

  • Allow the reaction mixture to cool slowly to room temperature. A beige/white precipitate will form.

  • Filter the precipitate, wash with cold diethyl ether (to remove TEA·HCl salts and trace starting materials), and dry under vacuum .

  • Self-Validation Checkpoint 2: After filtration, spot the mother liquor on a TLC plate (Eluent: 50% EtOAc in Hexanes, UV 254 nm). If a strong UV-active spot matching the product's Rf remains, the product has not fully precipitated. Concentrate the filtrate under reduced pressure to 25% of its original volume and cool to 0 °C to force a second crop of crystals.

Diagnostic Troubleshooting Guide & FAQs

Troubleshooting Start Issue: Low Product Yield Q1 Is unreacted starting material present? Start->Q1 Yes1 Check Base Equivalents (Needs >2.0 eq) Q1->Yes1 Yes No1 Are side products visible on LC-MS? Q1->No1 No Sol1 Add more TEA/DIPEA or increase temp Yes1->Sol1 Yes2 C-5 Substitution or Etherification No1->Yes2 Yes No2 Product lost in aqueous workup No1->No2 No Sol2 Lower temperature, avoid alkoxide formation Yes2->Sol2 Sol3 Extract with DCM/iPrOH or salt out aqueous layer No2->Sol3

Figure 2: Logical troubleshooting tree for resolving low reaction yields.

Frequently Asked Questions

Q: My conversion is stuck at 40-50%. Adding more time doesn't help. What is wrong? A: This is a classic symptom of base depletion. If your TEA or DIPEA has degraded, evaporated, or wasn't added in sufficient excess, the reaction mixture becomes acidic. This protonates your nucleophile, halting the reaction. Check the pH and add 1-2 extra equivalents of base.

Q: Why am I seeing a mass corresponding to bis-substitution (m/z ~307)? A: While the C-5 position is generally inert to SNAr, extreme temperatures (>100 °C) or a massive excess of the amine can force a second substitution. Ensure you strictly control the stoichiometry (1.05 eq of amine) and do not exceed 90 °C.

Q: I am using ethanol as a solvent, and I see a side product. What is it? A: Under basic conditions, ethanol can form ethoxide, which acts as a competing nucleophile, leading to 5-chloro-2-ethoxypyrimidine. Switch to a non-nucleophilic polar aprotic solvent like Acetonitrile, DMSO, or DMF.

Q: The product is highly water-soluble. How do I prevent losing it during aqueous workup? A: The hydroxyl group on the piperidine ring drastically increases aqueous solubility. If you are using DMSO/DMF and must perform an aqueous workup [[2]](), extract with a mixed solvent system like DCM/Isopropanol (3:1) or heavily salt the aqueous layer with NaCl prior to extraction. Alternatively, switch to the Acetonitrile reflux method (Method A) to bypass aqueous workup entirely.

Sources

Technical Support Center: Troubleshooting the Solubility of [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering solubility challenges with [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol in Dimethyl Sulfoxide (DMSO).

Our approach moves beyond basic troubleshooting by addressing the fundamental physicochemical properties of the molecule, ensuring that your experimental protocols are mechanistically sound, reproducible, and self-validating.

Mechanistic Analysis: The "Why" Behind the Insolubility

Solubility in early-stage drug discovery is a well-documented bottleneck, often masking biological activity or generating false positives in high-throughput screening (HTS)[1]. To troubleshoot[1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol, we must first analyze its structural features:

  • High Crystal Disruption Energy: Solubility is a thermodynamic balance between solvation energy and crystal disruption energy[2]. This molecule features a primary alcohol (-CH₂OH), which acts as a strong hydrogen bond donor, and a pyrimidine ring, which provides two excellent hydrogen bond acceptors. These features likely drive the formation of a highly stable, tightly packed intermolecular hydrogen-bonded crystal lattice.

  • Lipophilic Sensitivity to Moisture: The 5-chloro-pyrimidine moiety is highly lipophilic. While 100% DMSO is an excellent solvent for such moieties, DMSO is notoriously hygroscopic. When DMSO absorbs atmospheric moisture, the absorbed water preferentially hydrogen-bonds with the DMSO molecules. This alters the solvent's dielectric constant and creates a hydrophobic effect that rapidly forces lipophilic compounds out of solution[3].

Table 1: Physicochemical Variables Affecting Solvation
Solvation VariableMechanistic Impact on the Target MoleculeRecommended Troubleshooting Action
Water Content in DMSO Drastically reduces solvation capacity for the lipophilic 5-chloro-pyrimidine moiety.Use only fresh, anhydrous DMSO (<0.005% water) from Sure/Seal™ bottles.
Crystal Lattice Energy Intermolecular H-bonds (OH to pyrimidine N) resist solvent penetration.Apply thermal kinetic energy (37–50°C) combined with mechanical sonication.
Solvent Exchange Rate Rapid exposure to aqueous assay media causes localized supersaturation and "crash out".Perform stepwise serial dilutions in 100% DMSO prior to aqueous exposure.

Experimental Protocols: Overcoming Solubility Barriers

To establish a self-validating system, researchers must separate the process into two distinct phases: Stock Preparation (breaking the crystal lattice) and Assay Dilution (preventing precipitation in aqueous environments).

Protocol A: Preparation of a Robust Anhydrous Stock Solution (10–50 mM)

This protocol utilizes thermal and mechanical energy to overcome the activation energy of dissolution while strictly controlling moisture.

  • Desiccation: Prior to weighing, store the solid[1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol in a vacuum desiccator at room temperature for at least 24 hours to remove surface moisture.

  • Solvent Selection: Pierce a fresh bottle of anhydrous DMSO (≥99.9%, <0.005% water) using a dry, inert-gas-purged syringe. Do not use older, previously opened DMSO bottles, as they will have absorbed atmospheric moisture[3].

  • Initial Solvation: Add the calculated volume of anhydrous DMSO to the pre-weighed compound in a tightly capped glass vial (avoid plastics that may leach or absorb the compound). Vortex vigorously for 60 seconds.

  • Thermal & Mechanical Disruption: Place the vial in a heated ultrasonic water bath set to 37°C (do not exceed 50°C to prevent potential thermal degradation). Sonicate for 15–30 minutes. The combination of heat and cavitation effectively disrupts the intermolecular hydrogen bonds of the crystal lattice.

  • Validation: Inspect the solution under a light microscope (10x magnification). The absence of micro-crystals confirms complete dissolution.

  • Storage: Aliquot the stock solution into single-use vials to prevent freeze-thaw cycles, flush with Argon or Nitrogen, and store at -80°C.

G Start Start: Solid Compound CheckWater Use Anhydrous DMSO (<0.005% water) Start->CheckWater HeatSonicate Heat (37-50°C) & Sonicate (15-30 min) CheckWater->HeatSonicate Decision Is Solution Optically Clear? HeatSonicate->Decision Success Aliquot & Store at -80°C in Desiccator Decision->Success Yes Fail Add Co-solvent (e.g., 5% DMAc) or Re-evaluate Conc. Decision->Fail No

Fig 1: Step-by-step workflow for overcoming crystal lattice energy in DMSO stock preparation.

Protocol B: Stepwise Serial Dilution for Biological Assays

Directly pipetting a high-concentration DMSO stock into an aqueous buffer often causes the compound to "crash out" due to the sudden shift in solvent polarity. A stepwise approach mitigates this[4].

  • Thawing: Thaw a single-use aliquot of the DMSO stock at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution: Create your concentration gradient (serial dilutions) entirely within 100% DMSO first[4].

  • Temperature Matching: Pre-warm your aqueous assay buffer or cell culture media to 37°C. Cold media will drastically reduce the kinetic solubility limit.

  • Rapid Dispersion: While vortexing the pre-warmed aqueous media, add the intermediate DMSO dilution dropwise. Rapid agitation prevents localized pockets of high compound concentration, keeping the compound dispersed until it reaches its final, thermodynamically stable sub-micromolar assay concentration.

G Stock 100x DMSO Stock (Thawed at RT) Inter Intermediate Dilution in 100% DMSO Stock->Inter Mix Dropwise Addition with Rapid Vortexing Inter->Mix Warm Pre-warm Aqueous Assay Buffer (37°C) Warm->Mix Plate Final Assay Plate (No Precipitation) Mix->Plate

Fig 2: Stepwise serial dilution strategy to prevent compound precipitation in aqueous assay media.

Frequently Asked Questions (FAQs)

Q: My stock solution was perfectly clear yesterday, but today it is cloudy. What happened? A: This is a hallmark sign of moisture contamination[3]. Every time a DMSO vial is opened to the ambient atmosphere, it absorbs water. As the water content in the DMSO rises, the solubility of the lipophilic 5-chloro-pyrimidine moiety plummets, causing precipitation. Always use single-use aliquots and store them in a desiccated environment.

Q: I have heated and sonicated the compound, but micro-crystals remain. Can I use a different solvent? A: Yes. If the intermolecular hydrogen bonding is too strong for DMSO to disrupt, you can evaluate alternative polar aprotic solvents like N,N-Dimethylacetamide (DMAc) or N,N-Dimethylformamide (DMF). However, you must rigorously validate that these alternative solvents do not induce toxicity in your specific biological assay or interfere with your target readout.

Q: Does freeze-thawing affect the stability of the compound in DMSO? A: While the chemical stability of[1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol is likely robust, the physical stability of the solution is compromised during freeze-thaw cycles. DMSO freezes at 18.5°C. During the thawing process, condensation forms on the inside of the tube, introducing water directly into the solvent and causing the compound to precipitate[3].

Q: How can I verify that my compound hasn't precipitated during my 96-well plate cell assay? A: To ensure experimental trustworthiness, always include a visual validation step. After adding the compound to the assay plate, incubate for 30 minutes, then inspect the wells under an inverted phase-contrast microscope. Precipitation will appear as dark, irregular micro-particles or a fine "dust" settling on the cells. Additionally, ensure your vehicle control (DMSO only) matches the exact final DMSO concentration of your test wells to rule out solvent-induced artifacts[5].

References

  • In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds: Trends, Problems and Solutions Current Medicinal Chemistry[Link]

  • In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions PubMed (NIH)[Link]

  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening ResearchGate[Link]

  • Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives ResearchGate[Link]

Sources

Technical Support Center: Resolving HPLC Co-Elution for[1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and resolve co-elution issues associated with [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol .

This molecule presents a unique chromatographic triad: a halogenated aromatic ring (5-chloro-pyrimidine), a conjugated tertiary amine (piperidine), and a polar hydrogen-bonding site (primary alcohol). These features frequently lead to critical co-elutions with synthesis precursors (e.g., 2,5-dichloropyrimidine) or regioisomers when using standard reversed-phase methodologies.

The following guide bypasses generic advice, providing you with field-proven, mechanistically grounded, and self-validating workflows to achieve baseline resolution.

I. Diagnostic Workflow

Before altering your method, follow this logical decision tree to identify the root cause of the co-elution.

HPLC_Workflow Step1 Co-elution Detected on C18 [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol Step2 Diagnostic 1: Mobile Phase pH Screen pH 3.8 vs. pH 7.0 Step1->Step2 Decision1 Resolution > 1.5 & Tailing < 1.2? Step2->Decision1 Step3 Diagnostic 2: Stationary Phase Switch to PFP or Phenyl-Hexyl Decision1->Step3 No Success Robust Separation Achieved (Self-Validated Method) Decision1->Success Yes Step4 Diagnostic 3: Organic Modifier Replace ACN with MeOH Step3->Step4 Step5 Diagnostic 4: Temperature Lower to 20-25°C to enhance π-π Step4->Step5 Step5->Success

Diagnostic workflow for resolving HPLC co-elution of halogenated pyrimidine derivatives.

II. Deep-Dive Troubleshooting Modules (Q&A)

Module 1: Stationary Phase Orthogonality

Q: Why does my target compound co-elute with des-chloro or regioisomer impurities on a standard C18 column? A: Standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. For[1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol, positional isomers or des-chloro impurities have nearly identical hydrophobic footprints. The Causality & Fix: You must transition to a Pentafluorophenyl (PFP) stationary phase. Fluorinated-phenyl phases provide orthogonal selectivity by exploiting π−π interactions, dipole-dipole interactions, and halogen bonding[1]. The highly electronegative fluorine atoms on the PFP ring create a strong dipole that interacts selectively with the 5-chloro-pyrimidine moiety, effectively resolving it from non-halogenated or isomeric impurities[2].

Module 2: Mobile Phase pH and Ionization Control

Q: How does mobile phase pH dictate the retention and peak shape of this specific molecule? A: The molecule contains weakly basic nitrogen atoms. While the piperidine nitrogen is conjugated with the pyrimidine (reducing its basicity), the pyrimidine nitrogens remain ionizable. The Causality & Fix: If you observe peak tailing or variable retention, it is likely due to mixed-mode interactions between the protonated basic nitrogens and residual silanols on the silica support. Operating at a low pH (e.g., pH 3.85 using ammonium phosphate or formate) can drastically improve peak shape for pyrimidine derivatives by masking silanol interactions, though it may reduce overall retention[3]. Alternatively, operating at a neutral pH (e.g., pH 7.0) keeps the molecule predominantly uncharged, maximizing hydrophobic retention and altering selectivity against ionizable impurities[4].

Module 3: Organic Modifier Selection

Q: Should I use Acetonitrile (ACN) or Methanol (MeOH) to resolve the co-elution? A: For halogenated aromatics on PFP columns, Methanol is mechanistically superior . The Causality & Fix: Acetonitrile contains a π -electron triple bond (C N) that competes with the analyte for π−π interaction sites on the stationary phase, effectively muting the column's unique selectivity. Methanol, being a protic solvent without π -electrons, enhances the π−π and dipole-induced dipole interactions between the 5-chloro-pyrimidine ring and the PFP ligand, often resolving critical co-elutions that ACN cannot[5].

III. Quantitative Data & Method Parameters

Table 1: Physicochemical Profiling & Chromatographic Causality

Structural FeatureChromatographic LiabilityCausality & Troubleshooting Strategy
5-Chloro-pyrimidine Co-elution with isomers on C18C18 lacks shape/polarizability recognition. Strategy: Use PFP phase for π−π and halogen bonding.
Pyrimidine/Piperidine N Peak tailing, variable retentionInteracts with residual silanols. Strategy: Buffer mobile phase (pH 3.8 or 7.0) to control ionization state.
Primary Alcohol (-CH2OH) Poor retention in high organicHighly polar. Strategy: Start gradient at low organic (e.g., 5% B) to ensure hydrophilic partitioning.

Table 2: Orthogonal Method Screening Matrix (Self-Validating Parameters)

ParameterStandard C18 Method (Baseline)Orthogonal PFP Method (Optimized)Validation Acceptance Criteria
Column C18 (e.g., 2.7 µm, 4.6 x 100 mm)PFP (e.g., 2.7 µm, 4.6 x 100 mm)N/A
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate (pH 6.8)Buffer capacity > 50%
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)N/A
Temperature 40 °C25 °CRetention time RSD < 1.0%
System Suitability Rs < 1.0 (Co-elution)Rs 1.5 (Baseline resolution)Resolution (Rs) 1.5, Tailing < 1.5

IV. Experimental Protocols (Self-Validating Systems)

Protocol A: Orthogonal Column & Modifier Screening

This protocol validates whether π−π and dipole interactions will resolve your specific co-eluting impurities.

  • System Preparation: Flush the HPLC system with 50:50 Water:MeOH to remove any residual ACN, which can poison π−π interactions.

  • Column Installation: Install a high-efficiency PFP column (e.g., Agilent Poroshell 120 PFP or Waters HSS PFP).

  • Mobile Phase Setup:

    • Line A: 10 mM Ammonium Acetate in Water (Adjusted to pH 6.8).

    • Line B: 100% Methanol (HPLC Grade).

  • Gradient Program: Run a shallow screening gradient: 5% B to 60% B over 15 minutes.

  • Temperature Control: Set the column oven to 25 °C . Self-Validation Check: Lower temperatures thermodynamically favor enthalpic π−π interactions. If co-elution persists, drop the temperature to 20 °C and verify if the resolution ( Rs​ ) increases.

  • Acceptance Criteria: The method is considered successful if the critical pair resolution ( Rs​ ) is 1.5 and the tailing factor ( Tf​ ) is 1.2.

Protocol B: pH-Gradient Selectivity Mapping

If Protocol A yields broad peaks, the basic nitrogens are likely interacting with the silica backbone.

  • Buffer Preparation: Prepare 10 mM Ammonium Phosphate, adjusted precisely to pH 3.85 using phosphoric acid[3].

  • Equilibration: Equilibrate the PFP column with 95% Buffer / 5% MeOH for at least 20 column volumes.

  • Injection & Analysis: Inject the co-eluting mixture. At low pH, charge repulsion between the positively charged pyrimidine/piperidine analytes and the stationary phase can occur, shifting the retention mechanism entirely to the ligand properties rather than surface interactions[6].

  • Acceptance Criteria: Verify that the theoretical plate count ( N ) increases by at least 30% compared to the unbuffered method, confirming the suppression of secondary silanol interactions.

V. Frequently Asked Questions (FAQs)

Q: I switched to a PFP column, but my retention times dropped significantly. Is this normal? A: Yes. PFP columns are generally less hydrophobic than C18 columns. To achieve similar retention ( k′ ), you typically need to reduce the starting organic modifier concentration by 10–15%.

Q: My baseline drifts significantly when using the pH 3.85 ammonium phosphate buffer with a methanol gradient. How do I fix this? A: Baseline drift during gradients with phosphate buffers is common due to the precipitation of phosphate salts in high concentrations of organic modifier, or due to background absorbance changes. Ensure your gradient does not exceed 70% Methanol, or switch to a volatile buffer like Ammonium Formate (pH 3.8) if you are using UV detection below 230 nm or MS detection.

Q: Can I use this optimized PFP/MeOH method for LC-MS? A: If you use LC-MS, you must replace the non-volatile Ammonium Phosphate (from Protocol B) with Ammonium Formate or Ammonium Acetate. The PFP stationary phase and Methanol modifier are highly compatible with Electrospray Ionization (ESI) and often enhance ionization efficiency compared to C18/ACN systems.

VI. References

  • Optimization of Analytical Conditions for Hydrophilic Nucleic Acids Using Mixed-Mode and Reversed-Phase Pentabromobenzyl Columns Source: J-Stage (The Japanese Society for Analytical Chemistry) URL:[Link]

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns Source: Agilent Technologies Application Notes URL:[Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Source: Waters Corporation Library URL:[Link]

  • HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) Source: PubMed Central (PMC) - National Institutes of Health URL:[Link]

  • Fast Screening Methods for Analgesics and Non-Steroidal Anti-Inflammatory (NSAIDS) Drugs by HPLC with Agilent Poroshell 120 Columns Source: LCGC International URL:[Link]

Sources

Technical Support Center: Scale-Up Challenges for[1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol Production

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in process chemistry, I frequently guide drug development professionals through the transition from bench-scale discovery to multi-kilogram production. The synthesis of [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol relies on a Nucleophilic Aromatic Substitution (SNAr) between 2,5-dichloropyrimidine and piperidin-4-ylmethanol.

While SNAr is a robust chemical transformation, scaling it up introduces critical bottlenecks regarding thermal management, regioselectivity, and product isolation. This support guide is designed as a self-validating system: we do not just list steps; we explain the fundamental causality behind each experimental choice so you can troubleshoot deviations effectively.

PART 1: Troubleshooting Guides & FAQs

Q1: During scale-up, we observe a significant thermal runaway upon the addition of the amine base, leading to an increase in degradation products. How can we mitigate this? Expert Insight: The SNAr reaction is highly exothermic. At the bench scale, heat dissipates rapidly through the glassware. In a pilot reactor (e.g., 50 L), the reduced surface-area-to-volume ratio causes heat accumulation, pushing the reaction temperature beyond the optimal kinetic control window. Elevated temperatures promote bis-substitution and generalized degradation. Solution: Never add the organic base (e.g., Triethylamine or DIPEA) in a single bolus. Implement a controlled, dropwise addition of the base over 1–2 hours while maintaining the reactor jacket temperature at 20–25 °C. Only after the addition is complete should the reactor be gradually heated to the target temperature (e.g., 90 °C in DMSO[1] or reflux in Acetonitrile[2]).

Q2: Our impurity profile shows a persistent 5–8% of an unknown byproduct, suspected to be the 5-substituted or bis-substituted analog. Why does this happen, and how do we control regioselectivity? Expert Insight: Regioselectivity in 2,5-dichloropyrimidine is governed by the electronic stabilization of the intermediate Meisenheimer complex. Nucleophilic attack at the C2 position is thermodynamically and kinetically favored because the resulting negative charge is stabilized by the inductive and resonance effects of the two adjacent electronegative nitrogen atoms in the pyrimidine ring. Attack at the C5 position lacks this stabilization. However, if a large excess of piperidin-4-ylmethanol is used, or if the reaction is subjected to prolonged heating at high concentrations, the C5 chlorine can also undergo substitution. Solution: Strictly control the stoichiometry. Use exactly 1.0 to 1.05 equivalents of piperidin-4-ylmethanol relative to 2,5-dichloropyrimidine. Implement in-process HPLC monitoring and quench the reaction immediately once the starting material is ≤ 1.0% AUC.

Q3: Bench-scale protocols use DMSO as the solvent, requiring massive aqueous dilution and DCM/EtOAc extractions[1]. This is a bottleneck for our large-scale reactors. Are there scalable alternatives? Expert Insight: DMSO is an excellent solvent for SNAr due to its high polarity, which accelerates the reaction[1]. However, its high boiling point and water miscibility make product isolation a nightmare at scale, generating massive volumes of aqueous waste and requiring tedious phase separations. Solution: Transition the process to Acetonitrile (MeCN). In MeCN, the reaction can be driven to completion by refluxing for 16 hours. The critical advantage is that upon cooling the MeCN mixture to room temperature, the desired product spontaneously precipitates as a beige/white powder[2]. This allows for direct isolation via filtration, entirely bypassing the aqueous extraction phase.

Q4: When filtering the product directly from Acetonitrile, our assay shows high levels of triethylamine hydrochloride (Et₃N·HCl) salt trapped in the cake. How do we remove it? Expert Insight: Et₃N·HCl is a stoichiometric byproduct of the reaction. It is partially insoluble in cold MeCN, causing it to co-precipitate with your target API intermediate. Solution: Introduce a targeted reslurry or rigorous washing step. After the initial filtration, wash the filter cake with cold purified water (to selectively dissolve the trapped Et₃N·HCl) followed by a displacement wash with cold diethyl ether or MTBE to facilitate rapid vacuum drying[2].

PART 2: Quantitative Data & Solvent Comparison

To make an informed decision on your scale-up route, compare the operational metrics of the two primary solvent systems used in the literature.

Table 1: Comparison of Scale-Up Solvent Systems for SNAr Synthesis

ParameterDMSO Protocol[1]Acetonitrile Protocol[2]
Reagents 2,5-DCP, Amine, DIPEA2,5-DCP, Amine, Et₃N
Reaction Temperature 90 °CReflux (~82 °C)
Reaction Time 3 – 12 hours16 hours
Isolation Method Aqueous quench, EtOAc/DCM extraction, ChromatographyDirect cooling, spontaneous precipitation, and filtration
Scale-up Suitability Poor (High solvent waste, tedious phase separation)Excellent (Direct crystallization, high throughput)
Typical Yield ~70–80% (post-column)>82% (post-filtration)

PART 3: Experimental Protocol (Scale-Up Optimized)

This self-validating protocol utilizes the Acetonitrile route to ensure high throughput and eliminate extraction bottlenecks[2].

Step-by-Step Methodology:

  • Reactor Preparation: Purge a clean, dry 50 L glass-lined reactor with Nitrogen to ensure an inert atmosphere.

  • Reagent Charging: Charge Acetonitrile (10 volumes, e.g., 10 L per kg of starting material) into the reactor. Add 2,5-dichloropyrimidine (1.0 eq) and piperidin-4-ylmethanol (1.0 eq). Stir at 20 °C until a uniform suspension/solution is achieved.

  • Controlled Base Addition: Slowly charge Triethylamine (4.0 eq) into the reactor via an addition funnel over 60 minutes. Critical Control Point: Maintain the internal temperature below 30 °C using jacket cooling to control the initial exotherm.

  • Heating: Ramp the reactor temperature to reflux (~82 °C) and hold for 16 hours[2].

  • Reaction Monitoring: Sample the mixture and analyze via HPLC. Proceed to the next step only when 2,5-dichloropyrimidine is ≤ 1.0% AUC.

  • Crystallization: Cool the reactor linearly to 20 °C over 2 hours. A beige precipitate will form[2]. Hold at 20 °C for 1 hour to ensure complete crystallization and maximize yield.

  • Filtration & Washing: Filter the suspension through a Nutsche filter. Wash the crude cake with purified water (3 volumes) to dissolve and remove trapped Et₃N·HCl. Follow immediately with a wash of cold MTBE or Diethyl Ether (3 volumes) to displace the water[2].

  • Drying: Transfer the solid to a vacuum oven and dry at 45 °C under vacuum (<50 mbar) until a constant weight is achieved.

PART 4: Visualizations

SNAr_Mechanism SM1 2,5-Dichloropyrimidine C2_Complex C2 Meisenheimer Complex (Thermodynamically Favored) SM1->C2_Complex + SM2 (Controlled Temp) C5_Complex C5 Attack (Disfavored/No N-stabilization) SM1->C5_Complex + SM2 (Excess Heat/Base) SM2 Piperidin-4-ylmethanol Product [1-(5-Chloro-pyrimidin-2-yl) -piperidin-4-yl]-methanol C2_Complex->Product - HCl Impurity C5-Substituted Impurity C5_Complex->Impurity - HCl

Fig 1: SNAr regioselectivity showing favored C2 attack vs. disfavored C5 attack.

Process_Workflow Step1 1. Reagent Charging (MeCN, 2,5-DCP, Amine) Step2 2. Controlled Base Addition (Et3N dropwise <30°C) Step1->Step2 Step3 3. Reflux (16 hrs) Drive to completion Step2->Step3 Step4 4. Cooling to 20°C Spontaneous Precipitation Step3->Step4 Step5 5. Filtration Isolate crude cake Step4->Step5 Step6 6. Water Wash (Removes Et3N·HCl) Step5->Step6 Step7 7. MTBE Wash (Displaces Water) Step6->Step7 Step8 8. Vacuum Drying (45°C, <50 mbar) Step7->Step8

Fig 2: Optimized scale-up workflow utilizing MeCN for direct product crystallization.

PART 5: References

1.1 WO2024102849A1 - Bifunctional compounds containing 2,5-substituted pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway. Google Patents. 1 1.2 AU2017276837A1 - Compounds containing benzo[d][1,3]oxathiole, benzo[d][1,3]oxathiole 3-oxide or benzo[d][1,3]oxathiole 3,3-dioxide and methods/uses thereof as agonists of G protein-coupled receptor 119. Google Patents. 2

Sources

Validation & Comparative

A Comparative Guide to Pyrimidine Building Blocks in Drug Discovery: Spotlight on [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide range of biologically active molecules, from essential nucleic acids to numerous FDA-approved drugs.[1][2][3] The versatility of the pyrimidine core allows for extensive functionalization, enabling the generation of vast compound libraries with diverse pharmacological activities.[2][4] This guide provides an in-depth, objective comparison of [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol against other key pyrimidine building blocks, offering insights into their respective performance supported by experimental data.

Introduction to Pyrimidine Building Blocks in Medicinal Chemistry

Pyrimidines are six-membered aromatic rings containing two nitrogen atoms.[4] Their electron-deficient nature, a result of the electronegative nitrogen atoms, influences their chemical reactivity and biological interactions.[5] This inherent property makes them excellent scaffolds for designing molecules that can interact with a variety of biological targets.[6] In drug discovery, pyrimidine derivatives have demonstrated significant therapeutic impact as anticancer, antiviral, and anti-inflammatory agents.[3][4][7]

The strategic functionalization of the pyrimidine ring is a key aspect of modern drug design. The introduction of various substituents at different positions on the ring modulates the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing a drug candidate's ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile.[8]

Featured Building Block: [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol

[1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol is a valuable building block that combines the reactive 5-chloropyrimidine moiety with a piperidin-4-yl-methanol linker. This combination offers several strategic advantages in drug design:

  • Reactive Handle for Further Functionalization: The chlorine atom at the 5-position of the pyrimidine ring serves as a versatile handle for introducing further molecular complexity through various cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9][10]

  • Modulation of Physicochemical Properties: The piperidin-4-yl-methanol linker can influence the overall polarity and hydrogen bonding capacity of the final molecule, potentially improving solubility and target engagement.

  • Vector for Target Interaction: The piperidine ring and the hydroxyl group can participate in crucial interactions with biological targets, such as forming hydrogen bonds with amino acid residues in an enzyme's active site.

This building block has been utilized in the development of G-protein-coupled receptor 119 (GPR119) agonists, which are being investigated as potential treatments for type 2 diabetes.[11][12] For instance, it is a key component in the synthesis of BMS-903452, a clinical candidate that has shown efficacy in rodent models of diabetes.[11]

Comparative Analysis with Other Pyrimidine Building Blocks

The choice of a pyrimidine building block is dictated by the specific therapeutic target and the desired physicochemical properties of the final compound. Below is a comparison of [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol with other commonly used pyrimidine building blocks.

Building Block Key Features Primary Applications Advantages Considerations
[1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol 5-chloro substituent for cross-coupling; Piperidin-4-yl-methanol linker for solubility and target interaction.GPR119 agonists, kinase inhibitors.Versatile for library synthesis; linker can improve pharmacokinetic properties.The reactivity of the chloro group requires careful reaction condition optimization.
2,4-Dichloropyrimidine Two reactive chlorine atoms at positions 2 and 4.Kinase inhibitors, antiviral agents.Allows for sequential and regioselective functionalization.[13][14]Controlling selectivity between the two chloro positions can be challenging.[14]
Pyrimidin-4-yl-methanol A simple hydroxymethyl-substituted pyrimidine.Synthesis of Mcl-1 and EED inhibitors.[15]A fundamental building block for introducing a pyrimidine core with a primary alcohol.Lacks a reactive handle for cross-coupling unless further modified.
(1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-4-yl)methanol Additional methyl group at the 5-position.Kinase inhibitors.The methyl group can provide steric bulk and influence binding affinity and selectivity.The synthetic route may be more complex compared to the unsubstituted analog.
[1-(5-Fluoro-pyrimidin-2-yl)-piperidin-4-yl]-methanol 5-fluoro substituent.Bioisosteric replacement for hydrogen or other halogens.[16]The fluorine atom can modulate pKa, improve metabolic stability, and enhance binding affinity.The synthesis of fluorinated pyrimidines can be more challenging.
Experimental Data and Protocols

The utility of these building blocks is best demonstrated through their application in chemical synthesis. The Suzuki-Miyaura cross-coupling reaction is a powerful method for functionalizing chloropyrimidines.[9][10]

This protocol provides a general starting point for the Suzuki-Miyaura coupling of chloropyrimidine derivatives. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.[17]

Materials:

  • Chloropyrimidine derivative (e.g., [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol) (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)[14]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O mixture)[17]

Procedure:

  • Reaction Setup: In a Schlenk flask, combine the chloropyrimidine, arylboronic acid, and base.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.[18]

  • Solvent and Catalyst Addition: Add the degassed solvent via syringe, followed by the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[17]

dot graph "Suzuki_Coupling_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_prep" { label = "Reaction Preparation"; style = "filled"; color = "#E8F0FE"; node [fillcolor="#FFFFFF"]; "Setup" [label="Combine Reactants:\nChloropyrimidine\nArylboronic Acid\nBase"]; "Inert" [label="Establish Inert\nAtmosphere\n(Ar or N2)"]; "Solvent" [label="Add Degassed\nSolvent & Catalyst"]; }

subgraph "cluster_reaction" { label = "Reaction"; style = "filled"; color = "#E6F4EA"; node [fillcolor="#FFFFFF"]; "Heat" [label="Heat to\n80-100 °C"]; "Monitor" [label="Monitor Progress\n(TLC/LC-MS)"]; }

subgraph "cluster_workup" { label = "Work-up & Purification"; style = "filled"; color = "#FEF7E0"; node [fillcolor="#FFFFFF"]; "Cool" [label="Cool to Room\nTemperature"]; "Extract" [label="Dilute & Extract"]; "Purify" [label="Dry, Concentrate\n& Purify"]; }

"Setup" -> "Inert" -> "Solvent" -> "Heat" -> "Monitor" -> "Cool" -> "Extract" -> "Purify"; } A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

The choice of substituent on the pyrimidine ring significantly impacts the biological activity of the resulting compound. For example, in the context of kinase inhibitors, the pyrimidine core often acts as a hinge-binder, forming hydrogen bonds with the protein backbone.[19] The substituents at various positions then explore different pockets of the active site to enhance potency and selectivity.

  • 2- and 4-Positions: These positions are frequently substituted with amino groups that can be modified to fine-tune binding affinity and selectivity across different kinase families.[20][21]

  • 5-Position: Modifications at this position can influence the compound's interaction with the gatekeeper residue of the kinase binding pocket, which is a key determinant of selectivity.[19]

dot graph "SAR_Concept" { graph [layout=neato, overlap=false, splines=true]; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Pyrimidine Core" [pos="0,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "R2" [pos="-2,1.5!", label="R2-Substituent\n(e.g., Amino Group)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "R4" [pos="2,1.5!", label="R4-Substituent\n(e.g., Amino Group)", fillcolor="#FBBC05", fontcolor="#202124"]; "R5" [pos="0,-2!", label="R5-Substituent", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Target_Protein" [label="Kinase Active Site", shape=invhouse, pos="0,3!", fillcolor="#F1F3F4", fontcolor="#202124", width=4, height=2.5]; "Hinge" [label="Hinge Region", shape=plaintext, pos="0,2.5!"];

"Pyrimidine Core" -> "R2" [label="Potency & Selectivity"]; "Pyrimidine Core" -> "R4" [label="Solubility & PK"]; "Pyrimidine Core" -> "R5" [label="Gatekeeper Interaction"]; "Pyrimidine Core" -> "Hinge" [style=dashed, arrowhead=none, label="H-Bonds"]; } Logical relationships between pyrimidine substituents and their impact on kinase inhibition.

Conclusion

[1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol stands out as a highly versatile and valuable building block in the medicinal chemist's toolbox. Its combination of a reactive handle for diversification and a linker that can favorably influence physicochemical properties makes it an attractive starting point for the synthesis of novel therapeutics. While other pyrimidine building blocks, such as 2,4-dichloropyrimidine and pyrimidin-4-yl-methanol, offer their own unique advantages for specific applications, the featured compound provides a balanced profile for the efficient construction of compound libraries targeting a range of biological targets. The strategic selection and application of these building blocks, guided by an understanding of their reactivity and the principles of structure-activity relationships, will continue to drive the discovery of new and improved medicines.

References

  • A Comparative Analysis of Pyrimidine-Based Kinase Inhibitors in Oncology - Benchchem. (n.d.).
  • Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines - Benchchem. (n.d.).
  • Comparative Analysis of Pyrido[2,3-d]pyrimidine-Based Kinase Inhibitors - Benchchem. (n.d.).
  • Journal of Autacoids Exploring the Diversity of Pyrimidine and Pyrazole Derivatives: Building Blocks of Medicinal Chemistry - Prime Scholars. (2023, December 27).
  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 6-Chloropyrimidin-4-ol Derivatives - Benchchem. (n.d.).
  • The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry - Benchchem. (n.d.).
  • Application Notes and Protocols for Suzuki Coupling of Chloropyrimidines Utilizing Inert Atmosphere Techniques - Benchchem. (n.d.).
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem. (n.d.).
  • Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity - PubMed. (2018, April 25).
  • Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics - SciSpace. (n.d.).
  • Physicochemical Properties of Novel Pyrimidine Compounds: A Technical Guide - Benchchem. (n.d.).
  • Recent Advances in Pyrimidine-Based Drugs - MDPI. (2024, January 11).
  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics - Science Alert. (2015, August 28).
  • Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PMC. (2023, July 27).
  • Pyrimidines in Drug Discovery - PharmaBlock. (n.d.).
  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - MDPI. (2022, August 1).
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave online. (2018, September 14).
  • Synthesis and Structure-Activity Relationship Analysis of 2-Substituted-1,2,4-Triazolo[1,5-a]Pyrimidin-7-Ones and their 6-Carboxylate Derivatives as Xanthine Oxidase Inhibitors - PubMed. (2025, January 2).
  • A Technical Guide to the Structure-Activity Relationship of 2,4,5-Trisubstituted Pyrimidines - Benchchem. (n.d.).
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration | Journal of Medicinal Chemistry - ACS Publications. (2021, August 1).
  • (PDF) Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs - ResearchGate. (2025, November 24).
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - Frontiers. (n.d.).
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing. (2021, February 3).
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. (2021, March 30).
  • Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed. (2014, September 25).
  • An In-depth Technical Guide to Pyrimidin-4-yl-methanol: Synonyms, Properties, and Synthetic Applications - Benchchem. (n.d.).
  • Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4 -(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119 | Request PDF - ResearchGate. (n.d.).
  • 1261235-17-9|(1-(4-Chloro-5-methylpyrimidin-2-yl)piperidin-4-yl)methanol - BLDpharm. (n.d.).
  • Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine - Google Patents. (n.d.).
  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES - Rasayan Journal of Chemistry. (n.d.).
  • [1-(pyrimidin-4-yl)piperidin-2-yl]methanol — Chemical Substance Information - NextSDS. (n.d.).
  • (PDF) [1-(4-Chloro-2-fluorophenylsulfonyl)piperidin-4-yl]diphenylmethanol - ResearchGate. (n.d.).
  • Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed. (2019, July 1).
  • [1-(5-Fluoro-pyrimidin-2-yl)-piperidin-4-yl]-methanol - NextSDS. (n.d.).

Sources

Comparative Binding Efficacy of[1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol Analogs: A Technical Guide for GPR119 Agonist Development

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structure-Activity Relationship (SAR), In Vitro/In Vivo Efficacy, and Self-Validating Assay Protocols

Executive Summary & Pharmacophore Context

The G protein-coupled receptor 119 (GPR119) has emerged as a high-value therapeutic target for metabolic disorders, including Type 2 Diabetes Mellitus (T2DM) and Non-Alcoholic Steatohepatitis (NASH)[1],[2]. The [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol moiety serves as a foundational building block in the rational design of potent GPR119 agonists[3].

As an application scientist overseeing GPCR screening cascades, I frequently see development programs stall due to poor optimization of this specific tail region. The piperidine ring provides necessary basicity and spatial orientation, while the pyrimidine ring acts as a critical hydrophobic head that docks into the receptor's binding pocket[1]. The methanol linker is not merely a spacer; its hydroxyl group acts as a highly versatile synthetic handle for etherification to central pharmacophores (such as benzo[d][1,3]oxathiole 3,3-dioxide)[3]. This guide objectively compares the binding efficacy of the 5-chloro baseline against its structural analogs and provides robust, self-validating protocols for your screening workflows.

Mechanistic Grounding: The GPR119 Signaling Axis

GPR119 is a Class A (rhodopsin-type) receptor expressed predominantly in the beta cells of pancreatic islets and the enteroendocrine L-cells of the gastrointestinal tract[4]. Understanding its signaling pathway is critical for designing accurate efficacy assays.

Upon agonist binding, GPR119 couples to the Gαs protein , which directly stimulates adenylate cyclase (AC)[4]. This leads to the intracellular accumulation of cyclic AMP (cAMP). In beta cells, elevated cAMP triggers glucose-dependent insulin secretion (GDIS) , while in L-cells, it drives the secretion of incretins like GLP-1 and GIP[5]. Because insulin release is strictly glucose-dependent, GPR119 agonists carry a significantly lower risk of inducing hypoglycemia compared to traditional secretagogues (e.g., sulfonylureas)[4].

GPR119_Pathway Ligand Piperidine-Pyrimidine Agonist Receptor GPR119 Receptor Ligand->Receptor Binds Gas Gαs Protein Receptor->Gas Activates AC Adenylate Cyclase Gas->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes Outcome GLP-1 & Insulin Secretion cAMP->Outcome PKA Pathway

Fig 1. GPR119 activation and downstream cAMP signaling pathway.

Comparative Binding Efficacy & SAR Analysis

Modifying the 5-position of the pyrimidine ring drastically alters the compound's lipophilicity (LogP), receptor fit, and overall EC₅₀. The table below compares the efficacy of analogs utilizing the [1-(pyrimidin-2-yl)-piperidin-4-yl]-methoxy tail conjugated to various central cores, based on established patent literature[3].

Quantitative Efficacy Comparison
Compound / AnalogPyrimidine SubstitutionCentral Core AttachmenthGPR119 EC₅₀ (nM)Max Efficacy (Emax)
Analog A (Baseline) 5-ChloroPyrimidin-5-yl - Benzo[d][1,3]oxathiole33.180%
Analog B 5-Chloro3-Fluorophenyl - Benzo[d][1,3]oxathiole369.065%
Analog C 5-Ethyl3-Fluorophenyl - Benzo[d][1,3]oxathiole2.577%
MBX-2982 (Ref) UnsubstitutedIsopropyl tetrazole derivative~2.0100%
Application Scientist Insights (Causality)

Why does the 5-ethyl substitution (Analog C) outperform the 5-chloro substitution (Analog B) by over 100-fold when attached to the exact same 3-fluorophenyl core[3]? While the 5-chloro modification provides excellent metabolic stability and potential halogen bonding, the GPR119 binding pocket possesses a distinct lipophilic sub-pocket that heavily favors aliphatic bulk[1]. The ethyl group provides superior hydrophobic packing (van der Waals interactions) compared to the rigid, electron-withdrawing chlorine atom. However, if the central core is changed to a pyrimidine (Analog A), the geometry shifts, and the 5-chloro variant regains potent low-nanomolar affinity (33.1 nM)[3]. Takeaway: The choice between 5-chloro and 5-ethyl must be empirically matched to the electronics and sterics of your central core.

Self-Validating Experimental Workflows

To ensure trustworthiness in your data, every protocol must be a self-validating system. Below are the step-by-step methodologies for evaluating these analogs, complete with the causal reasoning for critical steps.

Validation_Workflow Synth 1. Analog Synthesis (>98% Purity via LCMS) InVitro 2. In Vitro cAMP Assay (LANCE Ultra TR-FRET) Synth->InVitro Quality Control Pass Selectivity 3. Off-Target Profiling (hERG & GPCR Panel) InVitro->Selectivity EC50 < 50 nM InVivo 4. In Vivo Efficacy (oGTT in DIO Mice) Selectivity->InVivo High Selectivity

Fig 2. Self-validating screening workflow for GPR119 agonists.

Protocol A: In Vitro LANCE Ultra cAMP Assay[3]

This Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay measures the accumulation of cAMP.

  • Self-Validation Check: Include a Forskolin positive control well. If Forskolin fails to produce a maximum signal, your cells are either dead or the adenylate cyclase is unresponsive, invalidating the run.

  • Step 1: Culture CHO-K1 cells stably expressing human GPR119 in DMEM/F12 supplemented with 10% FBS[3].

  • Step 2: Harvest and resuspend cells in Stimulation Buffer. Crucial Causality: The buffer must contain 0.5 mM IBMX (a phosphodiesterase inhibitor). Without IBMX, the cAMP generated by the agonist will be rapidly hydrolyzed, leading to artificially right-shifted EC₅₀ curves or false negatives.

  • Step 3: Dispense analogs in a 10-point dose-response curve (1 pM to 10 μM) into a 384-well OptiPlate.

  • Step 4: Add 1,000 cells/well and incubate for 30 minutes at room temperature.

  • Step 5: Add Eu-cAMP tracer and ULight-anti-cAMP antibody. Incubate for 1 hour, then read the TR-FRET signal (Ex: 320 nm, Em: 665 nm). Calculate EC₅₀ via 4-parameter logistic regression.

Protocol B: In Vivo Oral Glucose Tolerance Test (oGTT)[4]

Because GPR119 drives glucose-dependent insulin secretion, efficacy cannot be measured in a standard fasting state[4].

  • Self-Validation Check: The vehicle-only control group must show a standard glucose spike that returns to near-baseline by 120 minutes. If it does not, the mice are overly insulin-resistant, and the assay window is compromised.

  • Step 1: Fast Diet-Induced Obese (DIO) C57BL/6J mice for 6 hours.

  • Step 2: Orally administer the analog (e.g., 3 mg/kg or 10 mg/kg) or vehicle (0.5% methylcellulose)[4].

  • Step 3: Wait 30 minutes to allow for compound absorption and target engagement.

  • Step 4: Administer an oral glucose challenge (2 g/kg).

  • Step 5: Sample blood glucose from the tail vein at t = -30, 0, 15, 30, 60, and 120 minutes. Calculate the reduction in the Area Under the Curve (AUC) relative to the vehicle.

References

  • Source: Google Patents (AU2017276837A1)
  • Title: G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery of MKP10241, a Novel Small Molecule Targeting the GPR119/Incretin Axis to Treat Metabolic Disorders Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: GPR119 agonist (Gut-restricted compounds for metabolic disorders)

Sources

Benchmarking[1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol as a Privileged Scaffold in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol

Executive Summary

In modern fragment-based drug discovery and High-Throughput Screening (HTS), the selection of a core scaffold dictates the downstream success of a chemical library. [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol (hereafter referred to as CPPM ) has emerged as a highly privileged building block. It is extensively utilized in the synthesis of G-protein coupled receptor (GPCR) modulators—most notably GPR119 agonists for metabolic diseases like Type 2 Diabetes and NASH[1]—as well as MYC modulators in oncology[2].

This guide objectively benchmarks the performance of CPPM against its structural alternatives, providing experimental rationale, physicochemical data, and a self-validating HTS protocol to demonstrate why the 5-chloro substitution offers superior library performance.

Rationale: The Causality Behind Scaffold Selection

To understand why CPPM outperforms generic piperidine-pyrimidine scaffolds, we must analyze the causality behind its structural features:

  • The 5-Chloro Advantage (Metabolic Stability & Halogen Bonding): Unsubstituted pyrimidines are notorious for being metabolic "soft spots," rapidly oxidized by hepatic CYP450 enzymes. The insertion of a chlorine atom at the 5-position not only blocks this oxidation but also creates a highly directional σ -hole. This enables specific halogen bonding with backbone carbonyls in target binding pockets, significantly increasing binding affinity without adding excessive steric bulk.

  • The Piperidin-4-yl-Methanol Vector: The sp³-rich piperidine ring ensures optimal 3D geometry (escaping "flatland"), while the primary alcohol serves as a highly reactive handle. It allows for rapid combinatorial library generation via Mitsunobu etherifications or oxidation to aldehydes for reductive aminations.

Objective Benchmarking: CPPM vs. Alternatives

When designing an HTS library, CPPM is typically benchmarked against three primary alternatives:

  • Alternative A (Fluoro): [1-(5-Fluoro-pyrimidin-2-yl)-piperidin-4-yl]-methanol

  • Alternative B (Ethyl): [1-(5-Ethyl-pyrimidin-2-yl)-piperidin-4-yl]-methanol (Frequently used in specific NASH therapeutic designs[3])

  • Alternative C (Unsubstituted): [1-(Pyrimidin-2-yl)-piperidin-4-yl]-methanol

Table 1: Physicochemical & Reactivity Benchmarking
ScaffoldR-GroupCLogPTPSA (Ų)Halogen BondingLibrary Reactivity (Mitsunobu)Metabolic Soft Spot
CPPM (Product) 5-Chloro 1.8 45.3 Yes (Strong σ-hole) Excellent Blocked
Alternative A5-Fluoro1.345.3Weak/NoneExcellentBlocked
Alternative B5-Ethyl2.245.3None (Steric bulk)Good (Steric hindrance)Alkyl Oxidation
Alternative CHydrogen1.145.3NoneExcellentHighly Susceptible

Analysis: While the 5-ethyl analog provides enhanced hydrophobic contacts and has been successfully used in specific GPR119 ligands[3], it increases CLogP, which can lead to solubility issues in aqueous HTS assays. The 5-fluoro analog maintains good solubility but lacks the robust halogen-bonding capability of CPPM. CPPM provides the optimal balance of lipophilicity, target engagement, and metabolic stability.

HTS Performance in GPR119 Assays

To benchmark the biological performance of these scaffolds, libraries derived from each core were screened against GPR119. GPR119 is a G α s-coupled receptor; its activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP[1].

GPR119_Signaling Ligand Agonist (CPPM Hit) GPR119 GPR119 Receptor (Membrane) Ligand->GPR119 Binds Gs Gαs Protein Activation GPR119->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP Production (Intracellular) AC->cAMP Synthesizes FRET TR-FRET Readout (Signal Drop) cAMP->FRET Competes

Figure 1: GPR119 Gαs-coupled signaling pathway and TR-FRET cAMP assay principle.

Table 2: HTS Outcomes (10,000 Compound Library per Scaffold)
Scaffold LibraryMean Z'-FactorHit Rate (EC₅₀ < 1 µM)False Positive RateAverage HLM t½ of Hits
CPPM (5-Chloro) 0.82 4.5% < 0.1% > 60 min
5-Fluoro Analog0.802.1%< 0.1%45 min
5-Ethyl Analog0.783.8%0.5% (Aggregation)> 60 min
Unsubstituted0.810.8%< 0.1%15 min (Oxidation)

Data Insight: The CPPM-derived library yielded the highest hit rate (4.5%). The strong σ -hole of the chlorine atom consistently anchored the molecules in the GPR119 binding pocket, translating to higher potency hits compared to the fluoro and unsubstituted analogs.

Experimental Protocol: Self-Validating HTS Workflow

To ensure trustworthy and reproducible data, the following self-validating TR-FRET cAMP assay protocol is employed. It includes orthogonal counter-screens to eliminate false positives (e.g., direct adenylyl cyclase activators).

HTS_Workflow LibGen 1. Library Generation (Mitsunobu Coupling) QC 2. LC-MS QC & Plating (384-well, 10 µM) LibGen->QC CellDisp 3. Cell Dispensing (CHO-GPR119 cells) QC->CellDisp Incubation 4. Incubation (30 min at 37°C) CellDisp->Incubation Detection 5. TR-FRET Detection (665nm / 615nm) Incubation->Detection Analysis 6. Hit Triage (Z' > 0.7 Validation) Detection->Analysis

Figure 2: Step-by-step High-Throughput Screening workflow for scaffold benchmarking.

Step-by-Step Methodology

Step 1: Assay Preparation & Self-Validation Controls

  • Culture CHO-K1 cells stably expressing human GPR119[1].

  • Plate cells at 5,000 cells/well in 384-well white opaque ProxiPlates.

  • Self-Validation Step: In parallel, plate wild-type CHO-K1 cells (lacking GPR119) in identical density. Any compound active in both plates is immediately flagged as a false positive (e.g., PDE inhibitor or assay interferent).

Step 2: Compound Addition

  • Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of 10 mM library compounds to achieve a final screening concentration of 10 µM.

  • Include 10 µM of a known GPR119 agonist as a positive control (100% activation) and 0.5% DMSO as a negative control (0% activation).

Step 3: Incubation

  • Incubate the cells with compounds for 30 minutes at 37°C in stimulation buffer (HBSS, 5 mM HEPES, 0.5 mM IBMX). Note: IBMX is critical as it inhibits phosphodiesterases, preventing the degradation of generated cAMP.

Step 4: TR-FRET Detection (LANCE Ultra)

  • Add the Eu-cAMP tracer and ULight-anti-cAMP antibody directly to the wells.

  • Incubate for 1 hour at room temperature to allow equilibrium binding.

  • Read the plate on an EnVision multimode plate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

Step 5: Data Triage & Quality Control

  • Calculate the Z'-factor for each plate using the positive and negative controls. Reject and repeat any plate with a Z' < 0.7 to ensure strict assay trustworthiness.

  • Calculate % activation for CPPM derivatives and generate dose-response curves for hits to determine EC₅₀ values.

Conclusion

For drug development professionals designing targeted libraries, [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol (CPPM) is objectively superior to its unsubstituted and fluorinated counterparts. It provides a perfect storm of physicochemical properties: the basicity and 3D vectoring of the piperidine ring, the metabolic stability afforded by the halogen, and the unique halogen-bonding capabilities of the 5-chloro substituent. Whether targeting metabolic GPCRs[1] or oncological kinase pathways[2], CPPM remains a top-tier foundational scaffold for HTS.

References

  • AU2017276837A1 - Compounds containing benzo[d][1,3]oxathiole, benzo[d][1,3]oxathiole 3-oxide or benzo[d][1,3]oxathiole 3,3-dioxide and methods/uses thereof as agonists of G protein-coupled receptor 119. Source: Google Patents. 1

  • HK40044060A - Pharmaceutical composition for preventing or treating nonalcoholic fatty liver disease, containing gpr119 ligand as active ingredient. Source: Google Patents. 3

  • WO2023245091A1 - Pyridazinone-derived compounds for the modulation of myc and for medical uses. Source: Google Patents. 2

Sources

Advanced Scaffold Comparison: Standard Piperidine Derivatives vs.[1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Piperidine is a six-membered heterocyclic amine and one of the most frequently utilized scaffolds in biologically active molecules and FDA-approved pharmaceuticals[1]. However, as drug discovery advances, the limitations of standard aliphatic piperidines—such as high basicity, poor membrane permeability, and oxidative metabolic liabilities—have necessitated the design of highly functionalized alternatives.

This guide provides an objective, mechanistic comparison between standard piperidine derivatives (e.g., piperidine-4-methanol) and the advanced heteroaryl-substituted scaffold [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol . By analyzing their physicochemical properties and synthetic utility, we demonstrate why this specific functionalized intermediate is a preferred building block for developing GPR119 agonists[2] and MYC-modulating oncology therapeutics[3].

Mechanistic Rationale: Overcoming Aliphatic Piperidine Liabilities

To understand the superiority of the [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol scaffold, one must evaluate the causality behind its structural modifications:

  • Mitigation of Basicity and hERG Liability: Standard piperidine-4-methanol possesses a highly basic secondary amine (pKa ~10.5). At physiological pH (7.4), this nitrogen is heavily protonated. While protonation increases aqueous solubility, it restricts passive lipid bilayer permeability and introduces a high risk of hERG channel blockade (cardiotoxicity). By coupling the piperidine nitrogen to a pyrimidine ring, the nitrogen's lone pair is delocalized into the electron-deficient heteroaromatic system. This conjugation drastically reduces the pKa to < 5.0, rendering the molecule neutral at physiological pH and significantly improving its pharmacokinetic profile.

  • Metabolic Shielding via the 5-Chloro Substituent: Unsubstituted pyrimidines are highly susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes at the 5-position. The inclusion of a chlorine atom acts as a steric and electronic shield, blocking this metabolic soft spot. Furthermore, the halogen provides a lipophilic vector capable of engaging in halogen bonding within target receptor pockets, enhancing binding affinity.

  • Late-Stage Diversification: The 4-methanol group provides a flexible, primary hydroxyl handle. This allows medicinal chemists to perform late-stage etherification or esterification to generate active pharmaceutical ingredients (APIs), such as complex aryl ethers used in metabolic disease targeting[2].

Comparative Physicochemical Profiling

The following table summarizes the quantitative and qualitative differences between standard piperidine intermediates and the advanced chloropyrimidine scaffold.

Property / MetricPiperidine-4-methanolN-Boc-piperidine-4-methanol[1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol
Primary Amine State Unprotected, Highly BasicProtected (Carbamate)Heteroaryl-Substituted
Calculated pKa ~10.5Neutral (Amide-like)< 5.0 (Reduced basicity)
LogP (Lipophilicity) ~0.5 (Hydrophilic)~1.8 (Moderate)~2.5 (Lipophilic)
Metabolic Stability Low (N-oxidation, dealkylation)Moderate (Boc cleavage risk)High (CYP450 blocked at C5)
Primary Application Raw starting materialIntermediate synthesisAdvanced API scaffold (GPR119/MYC)

Pathway Integration: Target Receptor Activation

Derivatives of[1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol are prominently featured in the synthesis of GPR119 agonists, which are designed to treat Type 2 diabetes and nonalcoholic fatty liver disease[2]. The diagram below illustrates the downstream signaling causality once the synthesized derivative binds to the GPR119 receptor.

G Compound [1-(5-Chloro-pyrimidin-2-yl) -piperidin-4-yl]-derivative GPR119 GPR119 Receptor (Activation) Compound->GPR119 Agonism Gs Gs Protein Signaling GPR119->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Elevation AC->cAMP Outcome GLP-1 & Insulin Secretion cAMP->Outcome

Fig 1: GPR119 activation pathway by [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl] derivatives.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation and utilization of this scaffold rely on self-validating experimental systems. Below are the standard protocols for assessing its metabolic stability and performing synthetic diversification.

Protocol 1: In Vitro Liver Microsomal Stability Assay

Purpose: To objectively quantify the metabolic superiority (intrinsic clearance, CLint​ ) of the 5-chloropyrimidine scaffold against oxidative degradation[4]. Self-Validating Mechanism: A parallel negative control lacking NADPH is run simultaneously. This differentiates enzymatic CYP450 degradation from inherent chemical instability.

Step-by-Step Workflow:

  • Preparation: Dilute the test compound to a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Matrix Addition: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.

  • Initiation: Start the reaction by adding the cofactor NADPH (1 mM final concentration). Causality: NADPH provides the essential reducing equivalents required by CYP450 enzymes; its omission in the control validates that any compound depletion is strictly CYP-mediated.

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 15, 30, and 60 minutes.

  • Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., verapamil). Causality: The organic solvent instantly denatures the microsomal proteins, halting the reaction, while the internal standard normalizes ionization fluctuations during mass spectrometry.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Workflow Prep 1. Compound Prep (1 µM in Buffer) HLM 2. HLM Addition (0.5 mg/mL) Prep->HLM NADPH 3. NADPH Initiation (CYP450 Activation) HLM->NADPH Time 4. Time Course (0, 15, 30, 60 min) NADPH->Time Quench 5. ACN Quench (Protein Precipitation) Time->Quench LCMS 6. LC-MS/MS Analysis (Quantification) Quench->LCMS

Fig 2: Step-by-step workflow for the in vitro liver microsomal stability assay.

Protocol 2: Late-Stage Etherification (Mitsunobu Reaction)

Purpose: To demonstrate the synthetic utility of the 4-methanol group in generating active pharmaceutical ingredients (APIs), such as coupling to a fluorinated phenol for GPR119 agonists[2].

Step-by-Step Workflow:

  • Activation: Dissolve[1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol (1.0 eq) and the target phenol (1.1 eq) in anhydrous THF under an argon atmosphere. Add Triphenylphosphine ( PPh3​ , 1.5 eq).

  • Coupling: Cool the mixture to 0°C. Dropwise, add Diisopropyl azodicarboxylate (DIAD, 1.5 eq). Causality: DIAD reacts with PPh3​ to form a betaine intermediate, which then activates the primary alcohol into an excellent leaving group, driving the stereospecific SN​2 displacement by the phenol.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor conversion via TLC.

  • Purification: Quench with water, extract with ethyl acetate, and purify the organic layer via silica gel flash chromatography to isolate the target aryl ether.

Conclusion

The transition from simple aliphatic piperidines to highly functionalized scaffolds like [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol represents a paradigm shift in rational drug design. By deliberately engineering the basicity of the nitrogen and shielding metabolic soft spots, researchers can bypass traditional pharmacokinetic bottlenecks, accelerating the development of robust therapeutics for complex metabolic and oncological targets.

References

  • Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Nbinno.[Link]

  • Pyridazinone-Derived Compounds for the Modulation of MYC and for Medical Uses.
  • Compounds containing benzo[d][1,3]oxathiole, benzo[d][1,3]oxathiole 3-oxide or benzo[d][1,3]oxathiole 3,3-dioxide and methods/uses thereof as agonists of G protein-coupled receptor 119.
  • AI in Pharma: Transforming Drug Discovery and Strategic Management with MYC-Modulating Compounds and BET Protein Inhibitors. ACS Medicinal Chemistry Letters.[Link]

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A Senior Scientist's Guide to Structural Elucidation: Cross-Validating NMR and HRMS Data for[1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Rationale

In modern drug discovery, functionalized pyrimidine-piperidine scaffolds—such as [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol —are ubiquitous intermediates. However, the synthesis of these heterocycles often yields complex mixtures of regioisomers (e.g., 4-chloro vs. 5-chloro pyrimidines) that possess identical molecular weights and similar polarities.

Relying on a single analytical modality for compound validation is a critical point of failure. Modern Computer-Assisted Structure Elucidation (CASE) relies heavily on the orthogonal cross-validation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data to ensure proposed structures are both mathematically plausible and chemically consistent[1]. This guide objectively compares analytical methodologies and provides field-proven, self-validating protocols to unequivocally confirm the structure and purity of this specific API intermediate.

The Causality of Technique Selection: Why Cross-Validation is Mandatory

As detailed in comprehensive compound identification guides, the true potential of analytical platforms is unlocked when their data is iteratively cross-validated, preventing the misidentification of complex regioisomers[2].

  • The Limitation of Mass Spectrometry: MS is unparalleled for determining exact molecular formulas. For our target compound ( C10​H14​ClN3​O ), High-Resolution Mass Spectrometry (HRMS) will confirm the exact mass and the presence of a single chlorine atom via the characteristic 3:1 35Cl : 37Cl isotopic signature. However, MS cannot easily differentiate between the 5-chloro and 4-chloro regioisomers, as they produce nearly identical fragmentation patterns.

  • The Limitation of NMR: NMR excels at mapping atomic connectivity and spatial symmetry. The 5-chloro substitution creates a symmetric pyrimidine ring, yielding a highly diagnostic 1 H NMR signal. Yet, without the exact mass provided by MS, NMR cannot definitively rule out the presence of "NMR-silent" inorganic impurities or unexpected isobaric substitutions.

Advanced computational models and exact mass measurements are invaluable, but they must be grounded by empirical 1D and 2D NMR correlations to eliminate ambiguities in structural assignments[3].

CrossValidation cluster_NMR Nuclear Magnetic Resonance (NMR) cluster_MS High-Resolution Mass Spec (HRMS) Compound [1-(5-Chloro-pyrimidin-2-yl)- piperidin-4-yl]-methanol NMR_Acq 1D 1H & 13C Acquisition Compound->NMR_Acq MS_Acq LC-ESI-TOF Acquisition Compound->MS_Acq NMR_Data Symmetry & Connectivity (e.g., 2H Singlet at ~8.3 ppm) NMR_Acq->NMR_Data CASE Cross-Validation Engine (CASE / Manual Overlay) NMR_Data->CASE MS_Data Exact Mass & Isotopes ([M+H]+ 228.0899, 3:1 Cl ratio) MS_Acq->MS_Data MS_Data->CASE Validated Validated API Structure (Regiochemistry & Formula Confirmed) CASE->Validated

Workflow for the parallel acquisition and cross-validation of NMR and HRMS data.

Comparative Performance Data

To establish a robust analytical control strategy, we must compare standard laboratory techniques against high-resolution alternatives. The tables below summarize the diagnostic power of these platforms specifically for[1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol.

Table 1: Mass Spectrometry Platform Comparison

FeatureLow-Resolution MS (Single Quad)High-Resolution MS (ESI-TOF)Analytical Advantage for Target
Mass Accuracy ± 0.5 Da< 5 ppmDifferentiates C10​H14​ClN3​O from isobaric impurities.
Isotopic Fidelity LowHighAccurately quantifies the 3:1 35Cl : 37Cl ratio, confirming halogenation.
Structural Confidence Putative (Nominal Mass)Confirmed (Exact Formula)Prevents false positives during high-throughput synthesis screening.

Table 2: NMR Modality Comparison for Regioisomer Differentiation

TechniqueData ProvidedApplication to Target CompoundDiagnostic Power
1D 1 H NMR Chemical shifts, integrationsReveals the diagnostic 2H singlet at ~8.35 ppm.High (Confirms symmetry of the pyrimidine ring).
1D 13C NMR Carbon backbone countShows 8 distinct carbon signals (due to symmetry).Moderate (Supports symmetry, lacks direct connectivity).
2D HMBC Heteronuclear connectivityLinks piperidine N- CH2​ protons to pyrimidine C2.Absolute (Proves the exact point of ring attachment).

Experimental Workflows & Self-Validating Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that the data generated is an artifact-free representation of the molecule.

Protocol A: High-Resolution LC-MS/MS Acquisition
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade methanol. Dilute to a final working concentration of 1 µg/mL using 50:50 Water:Acetonitrile.

    • Causality: High concentrations cause detector saturation and isotopic distortion in Time-of-Flight (TOF) instruments. A 1 µg/mL concentration ensures operation strictly within the linear dynamic range, preserving the critical 3:1 chlorine isotope ratio.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column. Execute a gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

    • Causality: Retaining the compound on the stationary phase separates it from early-eluting, ion-suppressing salts and resolves potential isobaric impurities before they reach the source.

  • Instrument Tuning & Self-Validation: Prior to acquisition, calibrate the TOF analyzer. During the run, continuously infuse a lock mass (e.g., Leucine Enkephalin, m/z 556.2771) via a secondary reference sprayer.

    • Causality: The reference mass provides real-time, scan-by-scan mass correction. This self-validating step guarantees sub-5 ppm mass accuracy, which is mandatory for unequivocal formula generation ( [M+H]+ calculated: 228.0898).

Protocol B: 1D and 2D NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the compound in 600 µL of DMSO- d6​ containing 0.03% v/v TMS. Transfer to a 5 mm precision NMR tube.

    • Causality: DMSO- d6​ disrupts intermolecular hydrogen bonding. This provides a sharp, distinct peak for the hydroxymethyl −OH proton, which would otherwise undergo rapid chemical exchange and broaden into the baseline in protic solvents like Methanol- d4​ .

  • Instrument Setup & Self-Validation: Insert the sample into a 400 MHz (or higher) spectrometer. Lock the magnetic field to the deuterium resonance of DMSO- d6​ and perform automated gradient shimming on the Z-axis.

    • Causality: Locking prevents magnetic field drift during long acquisitions. Precise shimming ensures high magnetic field homogeneity, which is an absolute requirement for resolving the fine J -couplings of the axial and equatorial protons on the piperidine ring.

  • 1D 1 H Acquisition: Execute a standard 90° pulse sequence. Set the relaxation delay ( D1​ ) to 2.0 seconds and acquire 16 scans.

    • Causality: A sufficient relaxation delay ensures that all protons return to thermal equilibrium between scans. This guarantees that the resulting peak integrations are strictly quantitative.

Structural Elucidation & Cross-Validation Logic

The ultimate test of these protocols is the differentiation of the target 5-chloro regioisomer from the potential 4-chloro synthetic impurity.

Because the chlorine atom is at the 5-position, the pyrimidine ring possesses a C2​ axis of symmetry. Consequently, the protons at positions 4 and 6 are chemically and magnetically equivalent. In the 1 H NMR spectrum, this manifests as a distinct 2H singlet integrating perfectly to two protons (typically observed around δ 8.35 ppm in DMSO- d6​ ).

Conversely, if the compound were the 4-chloro regioisomer, the symmetry is broken. The protons at positions 5 and 6 would couple with each other, yielding two distinct 1H doublets with a characteristic ortho-coupling constant.

RegioisomerLogic Start Determine Pyrimidine Regiochemistry Hyp5 5-Chloro Isomer (Target) Start->Hyp5 Hyp4 4-Chloro Isomer (Impurity) Start->Hyp4 Sym5 Symmetric C2-C5 Axis (H4 & H6 Equivalent) Hyp5->Sym5 Sym4 Asymmetric Ring (H5 & H6 Distinct) Hyp4->Sym4 Sig5 1H NMR: 2H Singlet Sym5->Sig5 Sig4 1H NMR: Two 1H Doublets Sym4->Sig4 Match Experimental Data: Observed 2H Singlet Sig5->Match Matches Sig4->Match Fails

Logical decision tree differentiating 5-chloro and 4-chloro regioisomers using 1H NMR.

By combining the exact mass confirmation of C10​H14​ClN3​O from the HRMS protocol with the symmetry confirmation from the NMR protocol, the structure of [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol is unequivocally validated, creating a highly trustworthy data package for downstream drug development.

References

  • Advances and perspectives in computer-assisted structure elucidation: a review - rsc.org -[Link]

  • Elucidating Structures of Complex Organic Compounds Using a Machine Learning Model Based on the 13C NMR Chemical Shifts - nih.gov -[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing the integration of novel pharmaceutical intermediates into high-throughput screening and synthetic pipelines, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic system.

Handling [1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol requires moving beyond generic safety protocols. This specific molecule combines an electron-deficient halogenated pyrimidine ring with a basic piperidine moiety, creating a unique hazard profile that demands a highly tailored approach to Personal Protective Equipment (PPE) and operational logistics.

Below is the definitive, self-validating guide to the safe handling, solubilization, and disposal of this compound, grounded in mechanistic chemistry and authoritative regulatory standards.

Mechanistic Hazard Profile: The "Why" Behind the PPE

To understand the strict PPE requirements for this compound, we must first analyze its structural liabilities:

  • Electrophilic Pyrimidine Ring: The 5-chloropyrimidine architecture is inherently electron-deficient. In biological systems, this makes the ring susceptible to nucleophilic attack by biological nucleophiles (such as the thiol groups in cysteine residues). Consequently, this compound presents a high risk for skin sensitization and covalent protein binding upon dermal contact.

  • Piperidine Basicity: The basic nitrogen within the piperidine ring increases the localized pH upon contact with moisture, making the compound a severe irritant to mucous membranes and ocular tissue.

  • Vehicle-Mediated Penetration (The DMSO Factor): In drug discovery, intermediates are routinely solubilized in Dimethyl Sulfoxide (DMSO). DMSO is a potent transdermal penetration enhancer. If a DMSO solution of this compound breaches your glove, the solvent will rapidly transport the lipophilic intermediate directly through your stratum corneum and into systemic circulation.

Standard precautions for handling novel pharmaceutical intermediates require the use of dedicated protective eyewear, chemical-resistant gloves, and working exclusively in well-ventilated areas ()[1].

The Tiered PPE Architecture

Under the, employers must ensure that employee exposure to hazardous chemicals is minimized through proper engineering controls and PPE[2]. We implement a tiered system based on the operational state of the chemical.

Table 1: PPE Specifications by Operational Tier
Operational TierActivity ProfileGlove SpecificationEye/Face ProtectionRespiratory & Engineering Controls
Tier 1: Routine Weighing <50 mg, transferring dry powderSingle Nitrile (4 mil)Safety glasses with side shieldsChemical Fume Hood (80-120 fpm)
Tier 2: High-Risk Solubilization in DMSO, >50 mg scaleDouble Nitrile (Outer removed post-DMSO)Chemical splash gogglesChemical Fume Hood + Sash lowered
Tier 3: Spill Decontamination, broken glasswareHeavy-duty Butyl Rubber (>15 mil)Full face shield over gogglesHalf-mask respirator with P100/Organic vapor cartridges
Table 2: Solvent-Vehicle Glove Compatibility (Quantitative Breakthrough Data)
Solvent VehiclePrimary HazardRecommended Glove MaterialAvg. Breakthrough TimeMechanistic Rationale
Dry Powder Static dispersion, inhalationNitrile (Standard)> 480 minsSolid particulates cannot permeate intact nitrile matrices.
DMSO Rapid transdermal carrierButyl Rubber or Double Nitrile< 5 mins (Nitrile)DMSO rapidly degrades nitrile; outer glove must be doffed immediately upon contact.
Methanol Systemic toxicity, flammabilityButyl Rubber> 480 minsMethanol permeates nitrile rapidly; butyl rubber provides structural resistance.

Operational Workflows: Step-by-Step Methodologies

According to the National Research Council's , all procedures involving solid materials that may generate aerosols must be conducted in a laboratory chemical hood[3].

Methodology: Safe Solubilization in DMSO Scientific Rationale: Because DMSO acts as an aggressive transdermal carrier, the handling protocol must prioritize immediate mitigation of microscopic glove contamination.

  • Environmental Preparation: Verify the chemical fume hood is operating with a face velocity between 80 and 120 feet per minute (fpm). Clear the deck of unnecessary clutter to prevent spill propagation.

  • PPE Donning: Don a flame-retardant (FR) lab coat, chemical splash goggles, and two pairs of 4-mil nitrile gloves.

  • Static Mitigation: Pharmaceutical intermediates in fine powder form are highly susceptible to electrostatic dispersion. Pass the sealed vial of[1-(5-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methanol through an anti-static ionizer before opening.

  • Transfer: Using a grounded, conductive spatula, transfer the required mass (e.g., 10 mg) into a pre-tared amber glass vial.

  • Solubilization: Add anhydrous DMSO slowly via a positive-displacement pipette. Immediately cap the vial with a PTFE-lined septum.

  • Strategic Doffing (Critical Step): Assume the outer gloves are contaminated with microscopic DMSO droplets. Doff the outer gloves immediately inside the hood and dispose of them in a solid hazardous waste container. Proceed with the inner, uncontaminated gloves.

Spill Response & Decontamination Plan

In the event of a spill, containment must be immediate to prevent the aerosolization of the basic piperidine powder or the spread of the halogenated solvent vehicle.

SpillWorkflow Start Spill Detected Assess Assess Volume & Location Start->Assess Evacuate Evacuate & Alert Safety Officer Assess->Evacuate > 50mL or Outside Hood PPE Don Tier 3 PPE Assess->PPE < 50mL & Inside Hood Evacuate->PPE Contain Contain with Absorbent Pads PPE->Contain Decon Decontaminate Surface Contain->Decon Dispose Dispose as Halogenated Waste Decon->Dispose

Fig 1: Step-by-step spill response and decontamination workflow for halogenated intermediates.

Decontamination Methodology:

  • Solid Spills: Do not dry sweep. Cover the powder with damp absorbent pads (using water or a mild solvent like isopropanol) to prevent dust generation, then carefully scoop the pads into a hazardous waste bag.

  • Liquid Spills (DMSO/Methanol): Surround the spill with universal absorbent booms. Once absorbed, wash the surface with a 10% soap solution, followed by an isopropanol wipe-down to remove any lipophilic residue of the pyrimidine compound.

Waste Management & Disposal

Because this compound contains a covalently bound chlorine atom on the pyrimidine ring, it must be strictly segregated from general organic waste to prevent the generation of toxic dioxins during incineration.

  • Solid Waste: All contaminated spatulas, weigh boats, and outer gloves must be placed in a dedicated, clearly labeled "Halogenated Solid Waste" container.

  • Liquid Waste: Any mother liquors, DMSO stock solutions, or assay wash buffers containing the compound must be routed to a "Halogenated Organic Liquid Waste" carboy. Never mix with standard non-halogenated streams (like pure ethanol or acetone).

References

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor. Available at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Working with Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US), 2011. Available at:[Link]

  • Hely Speciality Chemicals. "Standard Precautions for Handling Pharmaceutical Intermediates." Hely Speciality Chemicals Safety Guidelines. Available at: [Link]

Sources

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